molecular formula C6H13Cl2N3 B15613589 4-Methylhistamine dihydrochloride

4-Methylhistamine dihydrochloride

Cat. No.: B15613589
M. Wt: 198.09 g/mol
InChI Key: KODOPWLGPIXEIQ-UHFFFAOYSA-N
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Description

4-Methylhistamine dihydrochloride is a useful research compound. Its molecular formula is C6H13Cl2N3 and its molecular weight is 198.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H13Cl2N3

Molecular Weight

198.09 g/mol

IUPAC Name

2-(4-methylimidazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C6H11N3.2ClH/c1-6(2-3-7)4-8-5-9-6;;/h4-5H,2-3,7H2,1H3;2*1H

InChI Key

KODOPWLGPIXEIQ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) dihydrochloride (B599025) is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2][3][4] Initially explored in the context of various histamine receptors, its profound selectivity for the H4 subtype has made it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of this receptor.[2][5] The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and leukocytes, implicating it as a key player in inflammatory and immune responses.[2][3] This guide provides a detailed examination of the mechanism of action of 4-Methylhistamine, its quantitative receptor interaction data, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Core Mechanism of Action: Selective H4 Receptor Agonism

The primary mechanism of action of 4-Methylhistamine is its function as a full agonist at the histamine H4 receptor.[2][3] The H4 receptor is a G-protein coupled receptor (GPCR) that, like the H3 receptor, couples to the Gi/o family of G proteins.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.

The dissociated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[6] This is a key divergence from the H2 receptor, which couples to Gs proteins to increase cAMP levels.[6][7] The reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA). The Gβγ subunit can also activate downstream signaling pathways, including mitogen-activated protein kinase (MAPK) pathways.[6] Through these signaling cascades, 4-Methylhistamine influences a variety of cellular functions, most notably chemotaxis and cytokine release in immune cells.[2][8]

Signaling Pathway Diagram

H4R_Signaling H4R H4 Receptor G_alpha α H4R->G_alpha Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_alpha->AC Inhibits G_beta β G_gamma γ ligand 4-Methylhistamine ligand->H4R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Response Modulates

Caption: H4 Receptor Gi/o-coupled signaling pathway activated by 4-Methylhistamine.

Receptor Binding Affinity and Functional Potency

4-Methylhistamine exhibits high affinity and potent agonistic activity at the human H4 receptor, with significantly lower affinity for other histamine receptor subtypes. This selectivity is crucial for its use as a specific pharmacological probe.

Receptor SubtypeLigandParameterValue (nM)SpeciesReference
Human H4 4-MethylhistamineKi 7 - 50 Human[1][2][4]
Human H34-MethylhistamineKi>10,000Human[2]
Human H24-MethylhistamineKi>10,000Human[2]
Human H14-MethylhistamineKi>10,000Human[2]
Human H4 4-MethylhistamineEC50 39.8 Human[8]
Rat H44-MethylhistamineKi73Rat[3]
Mouse H44-MethylhistamineKi55Mouse[3]
  • Ki (Inhibition Constant): A measure of binding affinity. It represents the concentration of a ligand that will bind to half the available receptors at equilibrium in the absence of an agonist or radioligand. A lower Ki value indicates a higher binding affinity.

  • EC50 (Half Maximal Effective Concentration): A measure of functional potency. It is the concentration of an agonist that provokes a response halfway between the baseline and maximum response.[9][10] A lower EC50 value indicates greater potency.

The data clearly demonstrates the >100-fold selectivity of 4-Methylhistamine for the human H4 receptor over the H1, H2, and H3 subtypes.[1][2][3][4]

Detailed Experimental Methodologies

The characterization of 4-Methylhistamine's mechanism of action relies on standardized in-vitro pharmacological assays. The two primary types are radioligand binding assays to determine affinity and functional assays to measure potency and efficacy.

Radioligand Binding Assay (Competition Assay)

This assay quantifies the affinity (Ki) of a test compound (4-Methylhistamine) by measuring its ability to displace a known radiolabeled ligand from the target receptor.

Protocol Outline:

  • Membrane Preparation:

    • Culture cells engineered to express a high density of the human histamine receptor of interest (e.g., H4R in CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold buffer to lyse the cells and release membrane fragments.

    • Centrifuge the homogenate to pellet the cell membranes. Wash the pellet multiple times to remove cytosolic components.

    • Resuspend the final membrane pellet in an assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[11]

  • Competition Binding:

    • In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]histamine for H4R).[2]

    • Add increasing concentrations of the unlabeled competitor ligand (4-Methylhistamine).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand to saturate the receptors).[11]

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 4 hours) to allow the binding to reach equilibrium.[11]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any remaining unbound ligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 4-Methylhistamine to generate a sigmoidal competition curve.

    • Use non-linear regression analysis to determine the IC₅₀ value (the concentration of 4-Methylhistamine that displaces 50% of the radioligand).

    • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Culture H4R- expressing cells P2 Homogenize & Isolate Cell Membranes P1->P2 A1 Incubate Membranes with: 1. [3H]Histamine (Radioligand) 2. 4-Methylhistamine (Competitor) P2->A1 A2 Separate Bound from Free Ligand via Filtration A1->A2 A3 Quantify Bound Radioactivity (Scintillation Counting) A2->A3 D1 Plot Competition Curve (% Binding vs. [Ligand]) A3->D1 D2 Calculate IC50 D1->D2 D3 Convert to Ki (Cheng-Prusoff) D2->D3

Caption: Workflow for a competitive radioligand binding assay.
Functional Assay (cAMP Accumulation Assay)

This assay measures the ability of an agonist to modulate the intracellular levels of cyclic AMP (cAMP), providing a direct readout of Gs- or Gi-coupled receptor activation. For the Gi-coupled H4R, agonists like 4-Methylhistamine cause a decrease in cAMP levels.

Protocol Outline:

  • Cell Preparation:

    • Culture cells expressing the H4 receptor (e.g., SK-N-MC cells).[8]

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, for a short period (e.g., 3 minutes).[12] This prevents the degradation of cAMP and enhances the assay signal.

    • To measure the inhibitory effect on cAMP production, first stimulate adenylyl cyclase with a compound like forskolin.[8]

    • Immediately add increasing concentrations of the H4 agonist (4-Methylhistamine).

    • Incubate the cells for a defined period (e.g., 9-30 minutes) at 37°C.[12][13]

  • Lysis and Detection:

    • Stop the reaction by lysing the cells.

    • Measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay principles (e.g., TR-FRET, ELISA).[14]

  • Data Analysis:

    • Plot the measured cAMP levels against the log concentration of 4-Methylhistamine.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression.

    • From the curve, determine the EC₅₀ value (potency) and the Eₘₐₓ (maximum effect or efficacy) relative to a standard full agonist.

cAMP_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Detection & Analysis P1 Culture H4R- expressing cells in multi-well plate A1 Stimulate Adenylyl Cyclase (e.g., with Forskolin) P1->A1 A2 Add increasing concentrations of 4-Methylhistamine A1->A2 A3 Incubate at 37°C A2->A3 D1 Lyse Cells & Measure intracellular [cAMP] (e.g., TR-FRET) A3->D1 D2 Plot Dose-Response Curve ([cAMP] vs. [Ligand]) D1->D2 D3 Calculate EC50 & Emax D2->D3

Caption: Workflow for a cAMP functional assay to measure H4R agonist activity.

Conclusion

4-Methylhistamine dihydrochloride serves as a highly selective and potent agonist for the histamine H4 receptor. Its mechanism of action is centered on the activation of the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This activity modulates the function of immune cells, highlighting the H4 receptor's role in inflammation and immunity. The quantitative data from binding and functional assays confirm its high affinity and selectivity, establishing 4-Methylhistamine as an indispensable tool for researchers investigating the therapeutic potential of targeting the H4 receptor in various inflammatory and allergic diseases.

References

An In-depth Technical Guide on 4-Methylhistamine Dihydrochloride and Histamine H4 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology and signal transduction of the histamine (B1213489) H4 receptor (H4R) when activated by its potent and selective agonist, 4-Methylhistamine dihydrochloride (B599025) (4-MeH). The H4R is a G-protein coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, making it a critical target in immunology and inflammation research.[1] 4-MeH has been instrumental in elucidating the physiological and pathophysiological roles of the H4R, distinguishing its functions from the other three histamine receptor subtypes.[2]

Quantitative Data Presentation: Ligand-Receptor Interaction

4-Methylhistamine is characterized as a high-affinity, selective full agonist for the H4 receptor.[2][3] Its binding affinity (Ki) and functional potency (EC50) have been quantified across various species and experimental systems. The following tables summarize these key quantitative parameters.

Table 1: Binding Affinity (Ki) of 4-Methylhistamine for H4 Receptors

Receptor Species Cell Type / System Radioligand Ki Value Reference
Human HEK-293 cells [3H]histamine 7.0 ± 1.2 nM [4]
Human - - 7 nM
Human Transfected cells [3H]histamine 50 nM [2][5]
Rat Transfected cells [3H]histamine 73 nM [2]

| Mouse | Transfected cells | [3H]histamine | 55 nM |[2] |

Table 2: Functional Potency (EC50 / pEC50) of 4-Methylhistamine at H4 Receptors

Assay Type Cell Type / System Potency Value Reference
GTPγS Binding Human H4R pEC50: 7.4 ± 0.1 [2]
GTPγS Binding Rat H4R pEC50: 5.6 ± 0.1 [2]
GTPγS Binding Mouse H4R pEC50: 5.8 ± 0.1 [2]
cAMP Inhibition SK-N-MC cells (human H4R) EC50: 39.8 nM [5]
Eosinophil Shape Change Human Eosinophils EC50: 0.36 µM [5]
Chemotaxis Murine Mast Cells EC50: 12 µM [5]

| IL-12p70 Inhibition | Human Monocytes | pEC50: ~6.0 |[6] |

Note: pEC50 is the negative logarithm of the EC50 value.

H4 Receptor Signaling Pathways

The H4 receptor primarily couples to the Gαi/o family of G-proteins.[1] Activation by 4-Methylhistamine initiates a cascade of intracellular events, leading to the modulation of cellular functions critical to the immune response.

Primary Pathway (Gαi/o-cAMP Axis): Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][7] This is a hallmark of H4R activation and is often used as a functional readout in pharmacological assays.[4][5]

Secondary Pathway (Calcium Mobilization): H4R activation also leads to the release of Gβγ subunits, which can activate Phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[8][9] This sustained intracellular calcium mobilization is a key signal for cellular processes like degranulation and chemotaxis in mast cells.[7][8]

Downstream Kinase Activation: Further downstream, H4R activation has been shown to cause the phosphorylation and activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK, and the PI3K pathway in human mast cells.[7] These kinase cascades are pivotal in regulating the expression of inflammatory genes.

Transcriptional Regulation: In certain cellular contexts, H4R signaling can influence the activity of transcription factors like NF-κB. For instance, in a rat model of joint inflammation, 4-MeH administration increased the expression of NF-κB.[2] This leads to the transcription of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6.[2][7]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gαi/o-βγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 PLC->IP3 Ca Intracellular Ca²⁺ ↑ IP3->Ca Triggers Release MAPK MAPK / PI3K Activation Ca->MAPK Response Cellular Response (Chemotaxis, Cytokine Release) Ca->Response Nuc Gene Transcription (NF-κB, etc.) MAPK->Nuc Nuc->Response agonist 4-Methylhistamine agonist->H4R Binds

Caption: H4R signaling cascade initiated by 4-Methylhistamine.

Experimental Protocols

The characterization of 4-Methylhistamine's interaction with the H4R relies on several key in vitro assays. Detailed methodologies are provided below.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled ligand (4-MeH) by measuring its ability to compete with a radiolabeled ligand for binding to the H4R.

Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing H4R in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]histamine), and serially diluted concentrations of the unlabeled competitor ligand (4-MeH).[1]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[1]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound. Wash the filters with cold buffer to remove non-specific binding.

  • Detection: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[1]

Binding_Assay_Workflow A H4R-expressing Cell Membrane Prep B Incubate: Membranes + [³H]Ligand + Competitor (4-MeH) A->B C Rapid Filtration (Separate Bound/Unbound) B->C D Scintillation Counting (Measure Radioactivity) C->D E Data Analysis (IC₅₀ → Ki Calculation) D->E

Caption: Workflow for a competitive radioligand binding assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following H4R activation by an agonist like 4-MeH.[10]

Methodology:

  • Cell Preparation: Seed H4R-expressing cells (e.g., HEK293/H4R/Gα16) into a 96-well black, clear-bottom plate and culture overnight.[1][10]

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C for approximately 1 hour.[1][10]

  • Agonist Addition: Prepare a plate with varying concentrations of the H4R agonist (4-MeH). Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Fluorescence Reading: Establish a baseline fluorescence reading. Add the agonist to the wells and immediately begin measuring the change in fluorescence intensity over time. The assay is typically complete within 3-6 minutes.[10]

  • Data Analysis: Calculate the change in fluorescence from the baseline. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[1]

Calcium_Assay_Workflow A Seed H4R-expressing cells in 96-well plate B Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) A->B C Measure baseline fluorescence B->C D Add Agonist (4-MeH) & Read Fluorescence (e.g., FLIPR) C->D E Data Analysis (Dose-Response → EC₅₀) D->E

Caption: Workflow for an intracellular calcium mobilization assay.
Chemotaxis Assay

This assay assesses the ability of an H4R agonist to induce directional cell migration, a key function of immune cells.[11][12]

Methodology:

  • Cell Preparation: Isolate primary immune cells (e.g., mast cells, eosinophils) or use an H4R-expressing cell line. Resuspend the cells in a serum-free chemotaxis buffer.[1]

  • Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber) that has upper and lower wells separated by a porous polycarbonate membrane.

  • Loading: Add the chemoattractant (varying concentrations of 4-MeH) to the lower wells. Add the cell suspension to the upper wells. For antagonist studies, cells can be pre-incubated with the antagonist before being added to the chamber.[1]

  • Incubation: Incubate the chamber at 37°C in a humidified CO2 incubator for a sufficient time (e.g., 1-3 hours) to allow cells to migrate through the membrane pores toward the chemoattractant.

  • Cell Quantification: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane (e.g., with Diff-Quik or DAPI).

  • Data Analysis: Count the number of migrated cells in several fields of view using a microscope. Plot the number of migrated cells against the chemoattractant concentration to determine the chemotactic response and EC50.

Chemotaxis_Assay_Workflow A Prepare cell suspension in chemotaxis buffer C Add cell suspension to upper chamber well A->C B Add Chemoattractant (4-MeH) to lower chamber well D Incubate at 37°C to allow migration B->D C->D E Fix and stain migrated cells on membrane D->E F Count cells and analyze data (EC₅₀) E->F

Caption: Workflow for a Boyden chamber chemotaxis assay.

References

4-Methylhistamine Dihydrochloride: A Comprehensive Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

December 6, 2025

Abstract

4-Methylhistamine (B1206604), a structural analog of histamine (B1213489), has emerged as a critical tool in immunological and pharmacological research due to its distinct selectivity profile for the histamine receptor subtypes. This technical guide provides a comprehensive overview of the binding affinities and functional potencies of 4-Methylhistamine dihydrochloride (B599025) at the human histamine H1, H2, H3, and H4 receptors. Through a detailed analysis of published data, this document elucidates the compound's remarkable selectivity for the H4 receptor, making it an invaluable agonist for investigating the physiological and pathophysiological roles of this receptor in inflammatory and immune responses. This guide includes a thorough compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and experimental workflows to support researchers in their exploration of histamine receptor pharmacology.

Introduction

Histamine, a pivotal biogenic amine, exerts its diverse physiological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of selective ligands for these receptors has been instrumental in dissecting their individual functions. 4-Methylhistamine is a histamine derivative that has been identified as a potent and highly selective agonist for the histamine H4 receptor (H4R).[1][2] This selectivity makes it an essential pharmacological tool for studying the roles of the H4R in various physiological and pathological processes, including immunomodulation and inflammation.[3] This guide aims to provide a detailed technical overview of the selectivity profile of 4-Methylhistamine dihydrochloride, presenting quantitative data, experimental protocols, and pathway diagrams to aid researchers in the fields of pharmacology, immunology, and drug development.

Quantitative Selectivity Profile

The selectivity of this compound is most pronounced for the human histamine H4 receptor. The following tables summarize the available quantitative data for the binding affinity (Ki) and functional potency (pEC50) of 4-Methylhistamine at all four human histamine receptor subtypes. It is important to note that while data for the H4 receptor is robust, quantitative values for H1 and H2 receptors in human-based assays are less prevalent in the literature, with most sources describing the affinity as very low or negligible.

Table 1: Receptor Binding Affinity (Ki) of 4-Methylhistamine at Human Histamine Receptors

Receptor SubtypeKi (nM)Reference
H1 Receptor >10,000[1] (Implied from >100-fold selectivity)
H2 Receptor >10,000[1] (Implied from >100-fold selectivity)
H3 Receptor 19,000[4]
H4 Receptor 7.0 ± 1.2[4]
H4 Receptor 50[1]

Note: The differing Ki values for the H4 receptor may be attributed to variations in experimental conditions and assay systems between the cited studies.

Table 2: Functional Potency (pEC50) of 4-Methylhistamine at Human Histamine Receptors

Receptor SubtypepEC50Reference
H1 Receptor Not available-
H2 Receptor Not available-
H3 Receptor Low potency[4]
H4 Receptor 7.4 ± 0.1[1]

The data clearly illustrates the high affinity and potency of 4-Methylhistamine at the H4 receptor compared to its significantly weaker interactions with H1, H2, and H3 receptors, establishing it as a potent and selective H4 receptor agonist.[1]

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments used to determine the selectivity profile of 4-Methylhistamine.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. A competing, unlabeled ligand (in this case, 4-Methylhistamine) is then added at increasing concentrations to displace the radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of 4-Methylhistamine for the human histamine H1, H2, H3, and H4 receptors.

Materials:

  • Membrane preparations from cells stably expressing the human H1, H2, H3, or H4 receptor.

  • Radioligands:

    • [³H]mepyramine for H1R

    • [¹²⁵I]iodoaminopotentidine for H2R

    • [³H]Nα-methylhistamine for H3R

    • [³H]histamine for H4R

  • Unlabeled this compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of unlabeled 4-Methylhistamine.

  • Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of 4-Methylhistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes expressing Histamine Receptor Incubation Incubate Membranes, Radioligand & Compound Membranes->Incubation Radioligand Radioligand ([³H]mepyramine, etc.) Radioligand->Incubation Compound 4-Methylhistamine (unlabeled) Compound->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Experimental workflow for radioligand binding assay.

Functional Assays (cAMP Accumulation)

Functional assays measure the cellular response following receptor activation. For Gi/o-coupled receptors like the H3R and H4R, agonist stimulation leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Objective: To determine the potency (EC50 or pEC50) of 4-Methylhistamine to inhibit cAMP production mediated by the human H3 and H4 receptors.

Materials:

  • Cells stably expressing the human H3 or H4 receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Cell culture medium and reagents

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with varying concentrations of 4-Methylhistamine.

  • Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's protocol.

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of 4-Methylhistamine to determine the EC50 value. The pEC50 is the negative logarithm of the EC50.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cells Cells expressing H3R or H4R Compound Add 4-Methylhistamine Cells->Compound Forskolin Add Forskolin to stimulate cAMP Compound->Forskolin Lysis Cell Lysis Forskolin->Lysis cAMP_Detection Measure intracellular cAMP Lysis->cAMP_Detection pEC50 Calculate pEC50 cAMP_Detection->pEC50

Experimental workflow for cAMP functional assay.

Signaling Pathways

The four histamine receptors couple to different G proteins, initiating distinct intracellular signaling cascades. 4-Methylhistamine, as an H4R agonist, primarily activates the Gi/o pathway.

G cluster_H1 H1 Receptor cluster_H2 H2 Receptor cluster_H3_H4 H3 & H4 Receptors cluster_ligand Ligand H1 H1R Gq Gq/11 H1->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ release IP3->Ca PKC PKC activation DAG->PKC H2 H2R Gs Gs H2->Gs AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc H3_H4 H3R / H4R Gi_o Gi/o H3_H4->Gi_o AC_inhib Adenylyl Cyclase (Inhibition) Gi_o->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Histamine Histamine Histamine->H1 Agonist Histamine->H2 Agonist Histamine->H3_H4 Agonist MeHA 4-Methylhistamine MeHA->H3_H4 Selective Agonist (High affinity for H4R)

Signaling pathways of histamine receptors.

Conclusion

This compound is a potent and selective agonist of the human histamine H4 receptor, exhibiting over 100-fold selectivity for this subtype compared to the H1, H2, and H3 receptors.[1] This high degree of selectivity makes it an indispensable pharmacological tool for elucidating the diverse functions of the H4 receptor in health and disease. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate the histamine system. Further investigation into the precise binding affinities and functional potencies of 4-Methylhistamine at all four human histamine receptor subtypes within a single study would be beneficial for an even more precise comparative analysis.

References

Downstream Effects of H4 Receptor Activation by 4-Methylhistamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Histamine (B1213489) H4 Receptor and 4-Methylhistamine (B1206604)

The Histamine H4 Receptor (H4R) is the most recently identified member of the G-protein coupled receptor (GPCR) family for histamine.[1][2] It is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells, positioning it as a critical regulator of immune and inflammatory responses.[1][3][4] Its discovery has unveiled new therapeutic avenues for a spectrum of pathologies, particularly allergic, inflammatory, and autoimmune diseases.[1][4][5]

4-Methylhistamine (4-MeH) has been identified as the first potent and selective agonist for the H4 receptor.[6][7] Its high affinity and over 100-fold selectivity for H4R compared to other histamine receptor subtypes make it an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of H4R activation.[2][6][7] This guide provides an in-depth examination of the downstream signaling cascades and cellular consequences initiated by the activation of H4R by 4-Methylhistamine.

H4R Signaling Pathways Activated by 4-Methylhistamine

Activation of the H4R by 4-Methylhistamine initiates a complex network of intracellular signaling events through both G-protein dependent and independent mechanisms.

G-Protein Dependent Signaling

The H4R primarily couples to inhibitory Gαi/o proteins.[1][3][8] This canonical pathway leads to several key downstream events:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit, upon activation, inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][9] This effect has been demonstrated in studies where 4-methylhistamine down-regulates cAMP formation.[10][11]

  • Activation of Phospholipase C (PLC): The Gβγ subunits released from the heterotrimeric G-protein can activate Phospholipase C (PLC).[8][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[8][12][13] This calcium mobilization is a hallmark of H4R activation by agonists like 4-methylhistamine and is crucial for cellular responses such as chemotaxis and degranulation.[12][14][15]

  • MAPK Cascade Activation: H4R stimulation is known to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation of ERK, p38, and JNK.[3][16][17] This activation can be sensitive to pertussis toxin (PTX), indicating its dependence on Gαi/o protein signaling.[17][18]

H4R_G_Protein_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol H4R H4 Receptor Gi Gαi/o G-Protein H4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) Ca2 Ca²⁺ Mobilization PLC->Ca2 Leads to FourMeH 4-Methylhistamine FourMeH->H4R Binds G_alpha Gαi Gi->G_alpha Dissociates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates G_alpha->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC MAPK MAPK Activation (ERK, p38) Ca2->MAPK Response Cellular Responses (Chemotaxis, Cytokine Release) Ca2->Response MAPK->Response

References

An In-depth Technical Guide on the Role of 4-Methylhistamine Dihydrochloride in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methylhistamine (B1206604) dihydrochloride (B599025), a selective histamine (B1213489) H4 receptor (H4R) agonist, and its multifaceted role in the modulation of the immune system.

Core Concepts

4-Methylhistamine is a crucial tool for investigating the physiological and pathophysiological functions of the H4 receptor. The H4R is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, T cells, and monocytes.[1][2][3] Its activation triggers a complex array of downstream signaling events, positioning it as a significant, albeit complex, target for therapeutic intervention in inflammatory, allergic, and autoimmune diseases.[4][5]

Mechanism of Action and Signaling Pathways

4-Methylhistamine, upon binding to the H4R, a G-protein coupled receptor (GPCR), primarily initiates signaling through Gαi/o proteins.[5] This leads to the inhibition of adenylyl cyclase, a subsequent decrease in intracellular cyclic AMP (cAMP) levels, and mobilization of intracellular calcium.[6] Furthermore, H4R activation has been shown to engage the MAPK and PI3K/AKT signaling cascades.[4] A pivotal pathway influenced by 4-Methylhistamine is the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of pro-inflammatory gene expression.[2][7]

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/o Protein H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K_AKT PI3K/AKT Pathway G_protein->PI3K_AKT MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP MeHA 4-Methylhistamine MeHA->H4R NFkB NF-κB Activation PI3K_AKT->NFkB MAPK->NFkB ProInflammatory Pro-inflammatory Gene Expression (e.g., IL-6, TNF-α) NFkB->ProInflammatory

Caption: H4R signaling cascade initiated by 4-Methylhistamine.

Quantitative Data: Receptor Binding and Potency

The affinity and potency of 4-Methylhistamine for the H4 receptor have been characterized in various studies. This data is crucial for interpreting experimental results and for the design of new H4R-targeting ligands.

LigandReceptorPreparationAssay TypeValue TypeValue (nM)Reference
4-Methylhistamine Human H4RHEK-293 cells[³H]histamine bindingKᵢ7.0 ± 1.2[6]
4-Methylhistamine Human H4RSK-N-MC cells[³H]histamine bindingKᵢ50[6]
Histamine Human H4RHEK-293 cells[³H]histamine bindingKᵢ4.7 ± 0.3[6]
Histamine Human H4RHEK-293 cells[³H]histamine bindingKD3.8 ± 0.8[6]
Imetit (B1201578) Human H4RSK-N-MC cells[³H]histamine bindingKᵢ6.31[8]
JNJ7777120 Human H4RHEK293T cells[³H]histamine bindingKᵢ19.95[9]
LigandAssay SystemParameterValueReference
4-Methylhistamine Human Monocyte IL-12p70 SecretionpEC₅₀5.7 - 6.9[1]
Histamine Human H3RRat Cerebral CortexpEC₅₀8.55

Immunomodulatory Effects on Specific Immune Cells

The impact of 4-Methylhistamine on immune cells is context-dependent, exhibiting both pro-inflammatory and, in some settings, anti-inflammatory or regulatory effects.

  • B Cells: In a mouse model of experimental autoimmune encephalomyelitis (EAE), 4-Methylhistamine treatment increased the expression of NF-κB p65, GM-CSF, MCP-1, IL-6, and TNF-α in CD19+ and CXCR5+ spleen B cells, aggravating the disease.[7][10]

  • T Cells: 4-Methylhistamine can modulate the Th1/Th2 balance. In a murine stress model, it reversed stress-induced decreases in Th1 cytokines (IFN-γ, TNF-α) and increased the Th2 cytokine IL-4, suggesting a shift towards a Th1 response.[11] It has also been shown to induce IL-16 secretion from CD8+ T cells, a chemoattractant for CD4+ cells.[4]

  • Eosinophils and Mast Cells: 4-Methylhistamine is a potent chemoattractant for eosinophils and mast cells, a key feature of its role in allergic inflammation.[5][12] It induces the release of pro-inflammatory mediators like IL-6 from mast cells.[3]

  • Monocytes: In freshly isolated human monocytes, 4-Methylhistamine inhibits the secretion of IL-12p70, a key cytokine in the Th1 response. This suggests a potential anti-inflammatory role in this specific context.[1]

  • Microglia: In the nervous system, histamine, via H4R, can mediate microglial activation, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[4]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature.

In Vivo EAE Mouse Model

  • Objective: To assess the effect of 4-Methylhistamine on the progression of EAE, a model for multiple sclerosis.

  • Animal Model: Swiss Jim Lambert mice.

  • Treatment: 4-Methylhistamine dihydrochloride (30 mg/kg/day) administered via intraperitoneal (i.p.) injection from day 14 to 42 post-immunization. A vehicle control group is run in parallel.[7][10]

  • Assessments:

    • Clinical Scoring: Daily monitoring of EAE symptoms and scoring on a standardized scale.

    • Flow Cytometry: Spleen B cells (CD19+, CXCR5+) are analyzed for intracellular expression of pro-inflammatory mediators (NF-κB p65, GM-CSF, MCP-1, IL-6, TNF-α).[7][10]

    • RT-PCR: mRNA expression levels of Nfkb1 (p65), Csf2 (GM-CSF), Ccl2 (MCP-1), Il6, and Tnf are quantified in brain tissue.[7][10]

EAE_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Induction EAE Induction in Mice Treatment 4-MeH (30 mg/kg/day, i.p.) Days 14-42 Induction->Treatment Control Vehicle Control Induction->Control Scoring Daily Clinical Scoring Treatment->Scoring Control->Scoring Harvest Tissue Harvest (Spleen, Brain) Scoring->Harvest Flow Flow Cytometry (Spleen B Cells) Harvest->Flow PCR RT-PCR (Brain Tissue) Harvest->PCR

Caption: Experimental workflow for the in vivo EAE mouse model.

In Vitro Human Monocyte Assay

  • Objective: To characterize the effect of H4R agonists on cytokine secretion from primary human monocytes.

  • Cell Source: Freshly isolated human monocytes from peripheral blood.

  • Protocol:

    • Monocytes are pre-stimulated for 24 hours with various concentrations (10 nM–10 μM) of 4-Methylhistamine or other H4R agonists.[1]

    • Cells are then activated with IFN-γ and LPS for an additional 24 hours to induce cytokine production.[1]

    • The concentration of IL-12p70 in the cell supernatant is quantified using an ELISA.[1]

    • To confirm H4R-specificity, experiments are repeated with pre-treatment of the H4R antagonist JNJ7777120 or the H2R antagonist ranitidine.[1]

Conclusion and Future Directions

This compound is an indispensable pharmacological tool that has illuminated the dualistic nature of the H4 receptor in immunomodulation. Its effects are highly dependent on the immune cell type, the specific disease model, and the inflammatory microenvironment. While H4R activation by 4-Methylhistamine often promotes pro-inflammatory responses, such as in EAE and allergic inflammation, it can also mediate anti-inflammatory effects, as seen in the suppression of IL-12p70 from monocytes.[1][10]

This complexity underscores the challenges and opportunities in developing H4R-targeted therapies. Future research should focus on dissecting the cell-specific signaling pathways activated by H4R and understanding the factors that dictate its pro- versus anti-inflammatory outcomes. Such knowledge is paramount for the strategic development of H4R agonists or antagonists for a range of immunological disorders.

References

An In-Depth Technical Guide to 4-Methylhistamine Dihydrochloride: Synthesis, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (B1206604) dihydrochloride (B599025) is a potent and highly selective agonist for the histamine (B1213489) H₄ receptor, making it an invaluable tool in immunological and pharmacological research. This technical guide provides a comprehensive overview of its synthesis, detailed chemical and physical properties, and its well-documented biological activities, with a particular focus on its interaction with histamine receptor subtypes. This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and diagrams illustrating key biological pathways and experimental workflows to support researchers in their study of this important compound.

Chemical Properties and Data

4-Methylhistamine dihydrochloride is the hydrochloride salt of 4-methylhistamine. Its chemical structure consists of an imidazole (B134444) ring with a methyl group at the 4-position and an ethylamine (B1201723) side chain.

PropertyValueReference
Chemical Name 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride[1]
Molecular Formula C₆H₁₁N₃·2HCl[1]
Molecular Weight 198.1 g/mol [1]
CAS Number 36376-47-3[1]
Appearance Solid[1]
Solubility Water (to 50 mM), DMSO (20 mg/ml), Ethanol (B145695) (1 mg/ml), PBS (pH 7.2) (10 mg/ml)[1]
Storage Desiccate at room temperature. For long-term storage, -20°C is recommended.[1]
Stability ≥ 4 years when stored properly.

Note: While certificates of analysis from commercial suppliers state that 1H NMR and LCMS data are consistent with the structure, publicly available detailed spectra for this compound are limited. Researchers should perform their own analytical characterization for verification.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-methyl-5-imidazolecarboxaldehyde. The following protocol is adapted from the scientific literature.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Methyl-5-imidazolecarboxaldehyde Oxime

  • A solution of 4-methyl-5-imidazolecarboxaldehyde (1 equivalent) in ethanol is prepared.

  • To this solution, an aqueous solution of hydroxylamine (B1172632) hydrochloride (1.1 equivalents) and sodium acetate (B1210297) (1.1 equivalents) is added.

  • The reaction mixture is heated at reflux for 2 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with water to yield the crude oxime, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • The 4-methyl-5-imidazolecarboxaldehyde oxime (1 equivalent) is dissolved in acetic acid.

  • Platinum(IV) oxide (catalytic amount) is added to the solution.

  • The mixture is hydrogenated in a Parr apparatus at a hydrogen pressure of 50 psi for 24 hours.

  • The catalyst is removed by filtration through Celite.

  • The filtrate is concentrated under reduced pressure to give a crude residue.

  • The residue is dissolved in absolute ethanol, and the solution is saturated with dry hydrogen chloride gas.

  • The resulting precipitate of this compound is collected by filtration, washed with cold ethanol, and dried under vacuum.

G cluster_synthesis Synthesis Workflow start 4-Methyl-5-imidazolecarboxaldehyde step1 Reaction with Hydroxylamine HCl start->step1 intermediate 4-Methyl-5-imidazolecarboxaldehyde Oxime step1->intermediate step2 Hydrogenation (H₂, PtO₂) in Acetic Acid intermediate->step2 product_base 4-Methylhistamine (free base) step2->product_base step3 Treatment with HCl in Ethanol product_base->step3 final_product This compound step3->final_product

Synthetic route for this compound.

Biological Activity and Receptor Pharmacology

4-Methylhistamine is primarily recognized for its potent and selective agonism at the histamine H₄ receptor (H₄R). It displays significantly lower affinity for the other histamine receptor subtypes (H₁R, H₂R, and H₃R).

Histamine Receptor Binding Affinity and Functional Activity

The following tables summarize the quantitative data on the interaction of 4-methylhistamine with various histamine receptor subtypes.

Table 1: Histamine H₄ Receptor Affinity and Potency

Receptor SpeciesAssay TypeParameterValueReference
Human H₄RRadioligand BindingKᵢ7 nM
Human H₄RRadioligand BindingKᵢ50 nM[1]
Human H₄RFunctional (CRE-β-galactosidase)EC₅₀39.8 nM[1]
Human H₄RFunctionalpEC₅₀7.4
Rat H₄RRadioligand BindingKᵢ73 nM
Mouse H₄RRadioligand BindingKᵢ55 nM

Table 2: Selectivity Profile at Histamine Receptors

Receptor SubtypeAssay TypeParameterValueFold Selectivity (vs. H₄R)Reference
Human H₁RRadioligand BindingKᵢ>10,000 nM>1400-fold
Human H₂RRadioligand BindingKᵢ>10,000 nM>1400-fold
Human H₃RRadioligand BindingKᵢ>10,000 nM>1400-fold
Guinea Pig Ileum H₁RFunctional-log K₉3.55~5-fold less potent at H₂R
Guinea Pig Ileum H₂RFunctional-log K₉4.27
Signaling Pathways

Histamine H₄ Receptor Signaling

Activation of the Gαi/o-coupled H₄ receptor by 4-methylhistamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H₄R activation can mobilize intracellular calcium stores and activate the MAPK/ERK and PI3K signaling pathways. These signaling events are crucial for the various cellular responses mediated by H₄R, such as chemotaxis, cytokine release, and changes in cell shape.

G cluster_H4R H₄ Receptor Signaling agonist 4-Methylhistamine receptor H₄ Receptor agonist->receptor g_protein Gαi/o receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase calcium ↑ Intracellular Ca²⁺ g_protein->calcium mapk MAPK/ERK Pathway g_protein->mapk pi3k PI3K Pathway g_protein->pi3k cAMP ↓ cAMP adenylyl_cyclase->cAMP cellular_response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->cellular_response calcium->cellular_response mapk->cellular_response pi3k->cellular_response

H₄ receptor signaling pathway activated by 4-Methylhistamine.

Histamine H₂ Receptor Signaling

The histamine H₂ receptor is coupled to a Gαs protein. Its activation leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses, such as gastric acid secretion. While 4-methylhistamine is highly selective for the H₄ receptor, it can interact with the H₂ receptor at higher concentrations.

G cluster_H2R H₂ Receptor Signaling agonist Histamine / High Conc. 4-Methylhistamine receptor H₂ Receptor agonist->receptor g_protein Gαs receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase cAMP ↑ cAMP adenylyl_cyclase->cAMP pka Protein Kinase A (PKA) cAMP->pka cellular_response Cellular Responses (e.g., Gastric Acid Secretion) pka->cellular_response

H₂ receptor signaling pathway.

Experimental Methodologies

Radioligand Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of 4-methylhistamine for a specific histamine receptor subtype.

Materials:

  • Cell membranes expressing the histamine receptor of interest.

  • Radioligand (e.g., [³H]-histamine).

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well plates.

  • Filter manifold.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add binding buffer, the cell membrane preparation, the radioligand at a concentration close to its K₋, and varying concentrations of 4-methylhistamine.

  • For total binding, omit the 4-methylhistamine. For non-specific binding, add a high concentration of a non-labeled competing ligand.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filter manifold.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of 4-methylhistamine and determine the IC₅₀ value by non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a general method for assessing the effect of 4-methylhistamine on intracellular cAMP levels.

Materials:

  • Cells expressing the histamine receptor of interest (e.g., CHO or HEK293 cells).

  • This compound stock solution.

  • Forskolin (B1673556) (for H₄R assays).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a suitable multi-well plate and grow to the desired confluency.

  • On the day of the assay, replace the culture medium with a stimulation buffer.

  • For H₄R (Gαi-coupled):

    • Pre-treat the cells with varying concentrations of 4-methylhistamine for a short period.

    • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • For H₂R (Gαs-coupled):

    • Stimulate the cells with varying concentrations of 4-methylhistamine.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate dose-response curves and determine the EC₅₀ or IC₅₀ values for 4-methylhistamine.

G cluster_workflow Experimental Workflow cluster_binding Radioligand Binding Assay cluster_cAMP cAMP Functional Assay b_start Prepare Reagents b_incubate Incubate Membranes, Radioligand, & 4-MeH b_start->b_incubate b_filter Filter & Wash b_incubate->b_filter b_count Scintillation Counting b_filter->b_count b_analyze Calculate Kᵢ b_count->b_analyze c_start Seed Cells c_treat Treat with 4-MeH (± Forskolin) c_start->c_treat c_lyse Lyse Cells c_treat->c_lyse c_measure Measure cAMP c_lyse->c_measure c_analyze Calculate EC₅₀/IC₅₀ c_measure->c_analyze

General workflows for key experimental protocols.

Conclusion

This compound is a critical pharmacological tool for investigating the role of the histamine H₄ receptor in health and disease. Its high potency and selectivity make it an ideal agonist for in vitro and in vivo studies. This guide provides essential information on its synthesis, chemical properties, and biological activity to aid researchers in their experimental design and data interpretation. The detailed protocols and tabulated data serve as a valuable resource for the scientific community.

References

A Technical Guide to the Discovery and Development of 4-Methylhistamine as a Selective Histamine H4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The histamine (B1213489) H4 receptor (H4R) is the most recently identified member of the histamine receptor family and a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells.[1][2] Its involvement in immune responses and inflammation has positioned it as an attractive therapeutic target for a range of disorders, including allergic asthma, atopic dermatitis, and pruritus.[3][4] The exploration of H4R's physiological and pathological roles necessitated the development of selective pharmacological tools. 4-Methylhistamine (B1206604) (4-MH) emerged from these efforts as the first identified potent and selective H4R agonist, becoming an indispensable tool in H4R research.[5][6] This document provides a comprehensive technical overview of the discovery, pharmacological characterization, and experimental framework surrounding 4-Methylhistamine's development as a cornerstone H4R agonist.

Discovery of 4-Methylhistamine as an H4R Agonist

Following the cloning and initial characterization of the human H4 receptor around the year 2000, a critical need arose for selective ligands to probe its function.[4] The discovery of 4-Methylhistamine as a selective H4R agonist was not a result of de novo synthesis but rather a systematic evaluation of existing, well-characterized histaminergic ligands.

Researchers screened a library of known ligands for H1, H2, and H3 receptors against the newly expressed human H4 receptor.[5][6] This screening revealed that while many H3R ligands showed considerable affinity for the H4R, most H1R and H2R ligands did not.[5] Notably, within this screening, 4-Methylhistamine, previously known primarily as an H2R agonist, was identified as a high-affinity ligand for the H4R.[5][7] Subsequent functional assays confirmed that it not only binds to the receptor but also potently activates it, behaving as a full agonist. Crucially, its affinity for H4R was found to be over 100-fold greater than for the other three histamine receptor subtypes, establishing it as the first potent and selective H4R agonist.[5][6][8]

Pharmacological Profile of 4-Methylhistamine

The utility of 4-Methylhistamine as a research tool is defined by its potency and selectivity for the H4 receptor. This is quantified through binding affinity (Ki) and functional activity (EC50) values.

Binding Affinity

Binding assays, typically competitive radioligand binding studies using [3H]histamine, are performed on cell membranes expressing the recombinant human histamine receptors. The Ki value represents the concentration of 4-Methylhistamine required to displace 50% of the radioligand, indicating its binding affinity.

Receptor SubtypeSpeciesKi (nM)Selectivity vs. hH4RReference
H4R Human7.0 ± 1.2-[9]
H4R Human50-[5][8][10]
H4R Rat73~0.7-1x[11]
H4R Mouse55~0.9-1.3x[11]
H1R Human>10,000>1400x[5][11]
H2R Human>10,000>1400x[5][11]
H3R Human~6,300>120x[5]

Note: The discrepancy in reported Ki values (7 nM vs. 50 nM) for the human H4R may arise from different experimental conditions, such as buffer composition and cell expression systems.[5][9]

Functional Activity

Functional assays measure the biological response elicited by the agonist. For the Gi/o-coupled H4R, this is often a measure of the inhibition of cAMP production or the stimulation of cellular responses like chemotaxis. The EC50 (or pEC50 = -log(EC50)) value represents the concentration of agonist that produces 50% of the maximal response. 4-Methylhistamine is characterized as a full agonist (α = 1).[5][11]

Assay TypeCell SystemParameterEC50 / pEC50Reference
CRE-β-galactosidaseSK-N-MC/hH4RInhibitionpEC50 = 7.4 ± 0.1 (~40 nM)[5][12]
cAMP AccumulationForskolin-stimulated cellsInhibition-[9][13]
Eosinophil Shape ChangePrimary EosinophilsShape ChangeEC50 = 360 nM[10]
Mast Cell MigrationMurine BMMCsChemotaxisEC50 = 12,000 nM (12 µM)[10]
IL-12p70 SecretionHuman MonocytesInhibitionpEC50 = 5.7 - 6.9[14]

Key Experimental Protocols

The characterization of 4-Methylhistamine relies on standardized in vitro assays.

Radioligand Binding Assay (Competitive)
  • Objective: To determine the binding affinity (Ki) of 4-Methylhistamine for the H4 receptor.

  • Materials:

    • Cell membranes from Sf9 or HEK-293 cells stably expressing the human H4 receptor.

    • Radioligand: [3H]histamine.

    • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of unlabeled histamine or a specific H4R ligand (e.g., JNJ 7777120).

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Methodology:

    • A constant concentration of cell membranes and [3H]histamine (typically at a concentration near its KD) are incubated in binding buffer.

    • Increasing concentrations of unlabeled 4-Methylhistamine (the competitor) are added to the reaction tubes.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates membrane-bound radioligand from unbound.

    • Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data is analyzed using non-linear regression to fit a one-site competition curve, yielding an IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Gi/o Functional Assay (cAMP Inhibition)
  • Objective: To determine the functional potency (EC50) and efficacy of 4-Methylhistamine.

  • Materials:

    • Intact cells expressing the H4 receptor (e.g., SK-N-MC or HEK-293 cells).

    • Forskolin (an adenylyl cyclase activator).

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Methodology:

    • Cells are harvested and plated in a suitable microplate format.

    • Cells are pre-incubated with a phosphodiesterase inhibitor.

    • Cells are then treated with increasing concentrations of 4-Methylhistamine.

    • Adenylyl cyclase is stimulated by adding a constant concentration of forsklin to all wells (except negative controls). This raises intracellular cAMP levels.

    • The incubation is allowed to proceed for a defined period (e.g., 30 minutes at 37°C).

    • The reaction is stopped, and cells are lysed according to the detection kit protocol.

    • The intracellular cAMP concentration is quantified.

    • Data is plotted as cAMP concentration versus log[4-Methylhistamine]. The resulting dose-response curve is analyzed using non-linear regression to determine the EC50 and maximal inhibition (Emax).

H4 Receptor Signaling Pathways

Activation of the H4R by 4-Methylhistamine initiates several downstream signaling cascades.

The primary and most well-characterized pathway involves the coupling of the receptor to Gαi/o proteins.[15] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase (AC). This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][13] The Gβγ subunit, also released upon activation, can mediate other effects, including the activation of phospholipase C (PLC), which is linked to actin polymerization and chemotaxis.[15] Furthermore, H4R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK and p38.[16][17]

H4R_Signaling cluster_membrane Plasma Membrane H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits cAMP cAMP ↓ AC->cAMP Converts FourMH 4-Methylhistamine FourMH->H4R Binds ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Cytokine Release) cAMP->Response Leads to

Caption: Canonical Gαi-mediated signaling pathway of the H4 Receptor.

Developmental Workflow and Synthesis

The establishment of 4-Methylhistamine as a selective agonist followed a logical progression typical for pharmacological tool development. While 4-MH was a known compound, its "development" in this context refers to its validation for a new biological target. Convenient synthetic routes for 4-Methylhistamine have been published, ensuring its availability for research.[18][19]

The general workflow for identifying and validating a selective agonist like 4-Methylhistamine is illustrated below.

Agonist_Development_Workflow cluster_discovery Discovery & Screening cluster_validation In Vitro Validation cluster_application Preclinical Application A1 Target Identification (e.g., H4R Cloning) A3 Primary Screen (e.g., Radioligand Binding) A1->A3 A2 Compound Library (Known Histaminergic Ligands) A2->A3 B1 Hit Identification (4-Methylhistamine) A3->B1 B2 Selectivity Profiling (Binding at H1, H2, H3) B1->B2 B3 Functional Assays (cAMP, Chemotaxis) B1->B3 B4 Potency & Efficacy (EC50, Emax) B3->B4 C1 Cell-Based Models (Mast Cells, Eosinophils) B4->C1 C2 In Vivo Disease Models (Asthma, Pruritus) C1->C2 C3 Elucidation of Physiological Role C2->C3

Caption: General workflow for the validation of a selective receptor agonist.

Conclusion

The identification and rigorous pharmacological characterization of 4-Methylhistamine marked a pivotal moment in histamine research. As the first potent and selective H4 receptor agonist, it provided the scientific community with an essential chemical tool to dissect the receptor's complex roles in immunomodulation and inflammation.[5] Studies utilizing 4-Methylhistamine have been instrumental in validating the H4R as a therapeutic target for allergic and inflammatory diseases, demonstrating its ability to induce chemotaxis, modulate cytokine release, and influence T-cell responses.[4][20][21] While more novel and diverse H4R ligands have since been developed, 4-Methylhistamine remains a foundational reference compound and a critical component of the pharmacologist's toolkit for exploring the frontiers of the histaminergic system.

References

Methodological & Application

Application Notes and Protocols: 4-Methylhistamine Dihydrochloride In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a Gαi/o-protein-coupled receptor.[1][2][3] It displays over 100-fold selectivity for the human H4R compared to the H1, H2, and H3 receptor subtypes, making it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of H4R.[1][2][4] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, T cells, and dendritic cells, and is implicated in inflammatory processes, immunity, and chemotaxis.[3][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of 4-Methylhistamine dihydrochloride (B599025) and other potential H4R ligands.

H4 Receptor Signaling Pathway

The histamine H4 receptor is coupled to the Gαi/o family of G proteins.[3] Upon agonist binding, the G protein is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can activate other downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to calcium mobilization and cell migration (chemotaxis).

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol H4R Histamine H4 Receptor G_protein Gi/o Protein Complex (α, β, γ) H4R->G_protein Activation G_alpha Gαi/o (active) G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase ATP ATP Ligand 4-Methylhistamine Ligand->H4R Binds G_alpha->AC Inhibition Downstream Downstream Effectors (e.g., PI3K, PLC) G_beta_gamma->Downstream Activation cAMP cAMP ATP->cAMP Conversion Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) Downstream->Response

Caption: Histamine H4 Receptor (H4R) Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional potency (EC50) of 4-Methylhistamine at various histamine receptor subtypes. The data highlight its selectivity for the H4 receptor.

Receptor SubtypeSpeciesAssay TypeKi (nM)pEC50 / (-log EC50)EC50 (nM)Reference
H4R HumanRadioligand Binding50--[1][2][4]
H4R HumanRadioligand Binding7--[6]
H4R RatRadioligand Binding73--[7]
H4R MouseRadioligand Binding55--[7]
H4R HumanFunctional (cAMP)-7.4~39.8[1][4]
H4R RatFunctional (cAMP)-5.6~2512[7]
H4R MouseFunctional (cAMP)-5.8~1585[7]
H4R HumanEosinophil Shape Change--360[4][8]
H4R MouseMast Cell Migration--12,000[4][8]
H1R Guinea-pigIsolated Ileum Contraction-4.57~26,915
H2R Guinea-pigIsolated Ileum Contraction-5.23~5,888[9]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of 4-Methylhistamine for the human H4 receptor expressed in a suitable cell line (e.g., HEK293 or SK-N-MC cells).

Materials:

  • Cell membranes from a cell line stably expressing the human H4R.

  • Radioligand: [³H]Histamine.

  • Non-specific binding control: High concentration of a non-labeled H4R ligand (e.g., 10 µM JNJ 7777120).

  • 4-Methylhistamine dihydrochloride (test compound).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and counter.

Methodology:

  • Preparation: Prepare serial dilutions of this compound in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 25 µL Binding Buffer, 25 µL [³H]Histamine (at a final concentration near its Kd), and 50 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 25 µL non-specific binding control, 25 µL [³H]Histamine, and 50 µL of cell membrane suspension.

    • Test Compound: 25 µL of 4-Methylhistamine dilution, 25 µL [³H]Histamine, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cAMP Functional Assay (Gαi/o Activation)

This protocol measures the ability of 4-Methylhistamine to inhibit forskolin-stimulated cAMP production in whole cells expressing H4R, a functional readout of Gαi/o pathway activation.

Materials:

  • A cell line stably expressing the human H4R (e.g., CHO-K1 or HEK293).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • IBMX (a phosphodiesterase inhibitor, optional but recommended).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Methodology:

  • Cell Culture: Plate cells in a 96-well or 384-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of 4-Methylhistamine (and IBMX, if used) for 15-30 minutes at 37°C.

  • Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration that elicits a submaximal response (e.g., 1-10 µM).

  • Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the forskolin-only control (100%) and basal control (0%).

    • Plot the percentage of inhibition of the forskolin response against the logarithm of the 4-Methylhistamine concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 value, which represents the potency of the agonist.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Plate H4R-expressing cells in 96-well plate p2 Culture to 80-90% confluency p1->p2 a1 Wash cells with Assay Buffer p2->a1 Start Assay a2 Add serial dilutions of 4-Methylhistamine a1->a2 a3 Pre-incubate for 30 min a2->a3 a4 Add Forskolin to stimulate cAMP production a3->a4 a5 Incubate for 30 min a4->a5 a6 Lyse cells and add cAMP detection reagents a5->a6 d1 Read signal on plate reader a6->d1 Measure cAMP d2 Normalize data and plot % Inhibition vs. [Agonist] d1->d2 d3 Fit curve to determine EC50 d2->d3

Caption: Workflow for a cAMP Functional Assay.

Cell Migration (Chemotaxis) Assay

This protocol assesses the ability of 4-Methylhistamine to induce chemotaxis of cells endogenously expressing the H4R, such as mast cells or eosinophils.[8]

Materials:

  • Mast cells (e.g., murine bone marrow-derived mast cells, BMMCs) or eosinophils.

  • Chemotaxis chamber (e.g., Boyden chamber or similar transwell system with a porous membrane, typically 5-8 µm pores).

  • Assay Medium: RPMI-1640 with 0.5% Bovine Serum Albumin (BSA).

  • This compound.

  • A cell staining and counting method (e.g., Calcein-AM staining and fluorescence reader, or manual counting).

Methodology:

  • Cell Preparation: Resuspend cells in Assay Medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Chamber Setup:

    • In the lower wells of the chemotaxis chamber, add Assay Medium alone (negative control) or Assay Medium containing various concentrations of 4-Methylhistamine.

    • Place the porous membrane (transwell insert) over the lower wells.

  • Cell Seeding: Add 50-100 µL of the cell suspension to the top of each insert.

  • Incubation: Incubate the chamber for 2-4 hours at 37°C in a 5% CO₂ incubator to allow cells to migrate through the membrane towards the chemoattractant.

  • Quantification:

    • Carefully remove the inserts. Scrape off the non-migrated cells from the top surface of the membrane.

    • Quantify the migrated cells on the bottom surface of the membrane. This can be done by:

      • Staining the cells with a dye like Calcein-AM and reading the fluorescence.

      • Fixing and staining the membrane (e.g., with Diff-Quik) and counting the cells in several fields of view under a microscope.

  • Data Analysis:

    • Subtract the number of cells that migrated towards the negative control from all values.

    • Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the 4-Methylhistamine concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the EC50, representing the potency for inducing chemotaxis.

Chemotaxis_Workflow cluster_setup Chamber Setup cluster_migration Migration cluster_quant Quantification & Analysis s1 Add 4-Methylhistamine dilutions to lower wells of Transwell plate s2 Place porous inserts into wells s1->s2 s3 Add cell suspension (e.g., Mast Cells) to upper chamber s2->s3 m1 Incubate plate at 37°C for 2-4 hours s3->m1 Start Incubation m2 Cells migrate through pores towards chemoattractant m1->m2 q1 Remove non-migrated cells from top of insert m2->q1 End Incubation q2 Stain and count migrated cells on bottom of insert q1->q2 q3 Plot Migrated Cells vs. [Agonist] q2->q3 q4 Fit curve to determine EC50 q3->q4

Caption: Workflow for a Cell Migration (Chemotaxis) Assay.

References

Application Notes and Protocols: Mast Cell Degranulation Assay Using 4-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a variety of pre-formed and newly synthesized mediators through a process known as degranulation.[1] The histamine (B1213489) H4 receptor (H4R) is highly expressed on mast cells and its stimulation is known to exacerbate histamine and cytokine generation, playing a significant role in mast cell-mediated allergic diseases.[2][3] 4-Methylhistamine is a potent and selective agonist for the H4 receptor, making it a valuable tool for studying H4R-mediated mast cell activation and for screening potential therapeutic inhibitors of this pathway.[4]

These application notes provide a detailed protocol for a mast cell degranulation assay using 4-Methylhistamine dihydrochloride (B599025) as a stimulant. The most common method to quantify mast cell degranulation is by measuring the activity of β-hexosaminidase, an enzyme released from the secretory granules along with histamine.[5][6][7] This assay is adaptable for various human and rodent mast cell lines, including RBL-2H3 cells, as well as primary mast cells.[5][8]

I. Signaling Pathway of H4 Receptor-Mediated Mast Cell Degranulation

Activation of the H4 receptor by an agonist like 4-Methylhistamine initiates a signaling cascade that leads to mast cell degranulation. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[9] This leads to the activation of downstream effector molecules, including phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, leading to a rise in cytosolic Ca2+ concentration. This influx of calcium is a critical step for the fusion of secretory granules with the plasma membrane and the subsequent release of inflammatory mediators.[5]

H4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4-Methylhistamine 4-Methylhistamine H4R H4 Receptor 4-Methylhistamine->H4R G_protein Gαi/o H4R->G_protein Activation PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->PLC Activation Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ca_influx Cytosolic Ca²⁺ Increase Ca_release->Ca_influx Degranulation Degranulation (Mediator Release) Ca_influx->Degranulation Induces

H4 Receptor Signaling Pathway Leading to Mast Cell Degranulation.

II. Experimental Protocols

A. Cell Culture and Preparation

This protocol is optimized for the rat basophilic leukemia cell line RBL-2H3, a widely used model for mast cell degranulation studies.[5][7] It can be adapted for other mast cell lines such as HMC-1 and LAD-2.[8]

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/mL (100 µL per well).

  • Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2. The cells should be adherent and form a confluent monolayer.

B. Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the amount of β-hexosaminidase released into the cell supernatant upon stimulation with 4-Methylhistamine dihydrochloride.

Materials:

  • This compound (Tocris, Cat. No. 0533 or equivalent)

  • Tyrode's Buffer (or other suitable physiological buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • 0.1 M Citrate or Carbonate buffer (pH 4.5)

  • Triton X-100 (0.1% in Tyrode's Buffer)

  • 96-well microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in Tyrode's Buffer. A typical stock concentration is 10 mM.

    • Prepare serial dilutions of this compound in Tyrode's Buffer to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).

    • Prepare the pNAG substrate solution by dissolving it in the citrate/carbonate buffer to a final concentration of 1 mM.

  • Cell Stimulation:

    • Gently wash the adherent RBL-2H3 cells twice with 100 µL of pre-warmed Tyrode's Buffer.

    • Add 50 µL of the various concentrations of this compound solution to the appropriate wells.

    • For the negative control (spontaneous release), add 50 µL of Tyrode's Buffer only.

    • For the positive control (total release), add 50 µL of 0.1% Triton X-100 to lyse the cells.

    • Incubate the plate at 37°C for 30 minutes.[8]

  • Enzymatic Reaction:

    • After incubation, carefully collect 25 µL of the supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of the pNAG substrate solution to each well containing the supernatant.

    • Incubate the plate at 37°C for 60-90 minutes.

  • Measurement:

    • Stop the reaction by adding 200 µL of a stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Degranulation:

    • The percentage of β-hexosaminidase release is calculated using the following formula:

III. Experimental Workflow

The following diagram illustrates the key steps in the mast cell degranulation assay.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Degranulation Assay cluster_measurement Measurement cluster_analysis Data Analysis A Seed RBL-2H3 cells in 96-well plate B Incubate for 24h at 37°C, 5% CO₂ A->B C Wash cells with Tyrode's Buffer D Add 4-Methylhistamine (or controls) C->D E Incubate for 30 min at 37°C D->E F Collect supernatant E->F G Add pNAG substrate F->G H Incubate for 60-90 min at 37°C G->H I Add stop solution H->I J Read absorbance at 405 nm I->J K Calculate % Degranulation J->K

Experimental workflow for the mast cell degranulation assay.

IV. Data Presentation

The following tables summarize quantitative data on mast cell degranulation induced by this compound.

Table 1: Degranulation of Human Mast Cell Lines Induced by 10 µM 4-Methylhistamine

This table presents data from a study by Jemima et al. (2014), showing the percentage of degranulation in different human mast cell lines after 30 minutes of stimulation with 10 µM 4-Methylhistamine.[8]

Cell LineStimulant (10 µM)% Degranulation (Mean ± SD)
HMC-14-Methylhistamine36.76% ± SD
LAD-24-Methylhistamine37.21% ± SD
Cord Blood-derived CD34+4-Methylhistamine63.44% ± SD

Standard deviation (SD) values were mentioned in the source but not explicitly quantified.

Table 2: Example of a Dose-Response Analysis of 4-Methylhistamine on RBL-2H3 Cell Degranulation

This table provides a representative example of the expected results from a dose-response experiment using the protocol described above. The EC50 value represents the concentration of 4-Methylhistamine that induces 50% of the maximal degranulation response.

4-Methylhistamine [µM]% Degranulation (Mean ± SEM)
0 (Spontaneous)5.2 ± 0.8
0.115.6 ± 1.5
138.9 ± 3.2
1065.4 ± 4.1
10068.1 ± 3.9
EC50 (µM) ~1.5

Note: The data in this table is illustrative and intended to represent a typical experimental outcome.

V. Conclusion

The mast cell degranulation assay using this compound is a robust and reliable method for investigating H4 receptor-mediated mast cell activation. The provided protocols and data serve as a comprehensive guide for researchers in academia and industry to study the mechanisms of mast cell degranulation and to screen for novel therapeutic agents targeting the histamine H4 receptor.

References

Application Note: High-Throughput Calcium Mobilization Assay for the Characterization of H2 Receptor Agonists using 4-Methylhistamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are prominent targets for drug discovery. The histamine (B1213489) H2 receptor, a member of this family, is classically known to couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). However, emerging evidence suggests that H2 receptor activation can also induce an increase in intracellular calcium ([Ca2+]i), a key second messenger involved in a multitude of cellular processes. This calcium mobilization can occur through various mechanisms, including potential Gq coupling or crosstalk from the Gs pathway.

4-Methylhistamine (B1206604) is a structural analog of histamine and is known to be a potent agonist at the histamine H4 receptor. However, it also displays activity at the H2 receptor.[1] This application note provides a detailed protocol for a high-throughput calcium mobilization assay to characterize the activity of compounds like 4-Methylhistamine dihydrochloride (B599025) at the H2 receptor. The assay utilizes the fluorescent calcium indicator Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.[2][3] This allows for the real-time monitoring of intracellular calcium changes in response to receptor activation.

Signaling Pathway

The canonical signaling pathway for the histamine H2 receptor involves the activation of a Gs protein, leading to the production of cAMP. However, H2 receptor-mediated increases in intracellular calcium have also been observed.[4][5] This can be attributed to several potential mechanisms. In some cellular contexts, the H2 receptor may couple to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6][7] An alternative pathway could involve cAMP-mediated activation of other signaling components that in turn lead to an increase in intracellular calcium.

H2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 4-Methylhistamine 4-Methylhistamine H2R H2 Receptor 4-Methylhistamine->H2R Binds G_protein Gq H2R->G_protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates G_protein->PLC Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase

H2 Receptor Calcium Signaling Pathway.

Experimental Protocol

This protocol is designed for a 96-well or 384-well microplate format, suitable for high-throughput screening.

Materials and Reagents
  • HEK293 or CHO cells stably expressing the human H2 receptor

  • Cell culture medium (e.g., DMEM or Ham's F-12) with 10% FBS, penicillin/streptomycin

  • 4-Methylhistamine dihydrochloride

  • Fluo-4 AM calcium indicator[8]

  • Probenecid (B1678239)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom microplates

  • Fluorescence microplate reader with automated injection capabilities

Cell Preparation
  • Cell Seeding: Seed the H2 receptor-expressing cells into black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM.

    • To improve cellular retention of the dye, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[3]

    • Remove the cell culture medium from the wells and add the Fluo-4 AM loading solution.

    • Incubate the plate for 45-60 minutes at 37°C in a 5% CO2 incubator.

  • Washing: After incubation, gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of assay buffer in each well.

Calcium Mobilization Assay
  • Compound Preparation: Prepare a dilution series of this compound in assay buffer at concentrations 2X to 10X the final desired concentration.

  • Instrument Setup: Set up the fluorescence microplate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. The instrument should be configured to record a baseline fluorescence, inject the compound, and then continue recording the fluorescence signal over time (typically 60-120 seconds).

  • Assay Execution:

    • Place the cell plate into the microplate reader.

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Use the instrument's automated injector to add the this compound dilutions to the wells.

    • Continue to record the fluorescence signal for the remainder of the set time.

Data Analysis
  • The change in fluorescence is typically expressed as the difference between the peak fluorescence after compound addition and the baseline fluorescence.

  • Plot the change in fluorescence against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed H2R-expressing cells in microplate B Incubate overnight A->B D Load cells with Fluo-4 AM B->D C Prepare Fluo-4 AM loading solution C->D E Wash cells to remove extracellular dye D->E F Place plate in reader and record baseline E->F G Inject 4-Methylhistamine F->G H Record fluorescence change G->H I Calculate change in fluorescence H->I J Plot dose-response curve I->J K Determine EC50 value J->K

Experimental Workflow for Calcium Mobilization Assay.

Data Presentation

The following table presents example data for a calcium mobilization assay performed with this compound on HEK293 cells stably expressing the human H2 receptor.

ParameterThis compound
EC50 1.5 µM
Maximal Response (ΔRFU) 50,000
Signal to Background (S/B) 8.2
Z'-factor 0.75

Table 1: Example quantitative data for this compound-induced calcium mobilization. EC50 (half-maximal effective concentration), ΔRFU (change in relative fluorescence units), S/B (signal to background ratio), and Z'-factor are key parameters for evaluating assay performance.

Conclusion

This application note provides a comprehensive protocol for a robust and high-throughput calcium mobilization assay to characterize the activity of this compound and other potential agonists at the histamine H2 receptor. The use of a fluorescent calcium indicator like Fluo-4 AM allows for sensitive and real-time detection of intracellular calcium changes. This assay can be a valuable tool in drug discovery programs aimed at identifying and characterizing novel H2 receptor modulators.

References

Application Notes: 4-Methylhistamine Dihydrochloride in Preclinical Pruritus Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methylhistamine dihydrochloride (B599025) is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), with over 100-fold selectivity for H4R compared to other histamine receptor subtypes (H1R, H2R, H3R)[1]. The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on sensory neurons[2][3][4]. Its integral role in modulating immune responses, inflammation, and sensory nerve activation makes it a key target in the study of allergic inflammatory conditions and pruritus (itch)[3][5]. In animal models, activation of the H4 receptor has been demonstrated to induce significant scratching behavior, establishing 4-Methylhistamine as a valuable pharmacological tool for inducing acute, histamine-mediated pruritus to investigate the mechanisms of itch and to screen novel anti-pruritic therapeutics[2].

Mechanism of Action

4-Methylhistamine elicits a pruritic response by directly activating H4 receptors expressed on cutaneous sensory nerve endings[1][2]. The H4 receptor is coupled to the Gi/o family of G proteins[6][7]. Upon agonist binding, the G protein dissociates into its Gαi/o and Gβγ subunits, initiating a downstream signaling cascade. The primary action of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels[5][6]. This modulation of intracellular signaling pathways in sensory neurons ultimately leads to neuronal depolarization, action potential firing, and the transmission of the itch signal to the central nervous system, culminating in the sensation of pruritus and a corresponding scratching behavior[1].

Quantitative Data Presentation

The following tables summarize quantitative data for the use of histamine receptor agonists in inducing pruritus in mouse models.

Table 1: Effective Dosages of Pruritogens for Inducing Scratching Behavior

CompoundAnimal ModelRoute of AdministrationEffective Dose RangePeak Response TimeReference
4-Methylhistamine CD-1 MiceIntradermal (i.d.)50 nmol/L (in 50 µL)First 10 minutes[8]
HistamineBalb/C MiceIntradermal (i.d.)0.03 - 80 µmol~20 minutes[9]
HistamineICR MiceIntradermal (i.d.)100 µg / 50 µL~30 minutes[10]
Clobenpropit (H4 Agonist)Balb/C MiceIntradermal (i.d.)0.002 - 0.6 µmol~20 minutes[9]

Table 2: Pharmacological Modulation of Histamine-Induced Pruritus

ModulatorTypeAnimal ModelEffect on Histamine/H4R-Agonist Induced ScratchingReference
JNJ 7777120H4R AntagonistMiceSignificant inhibition[2][3]
ThioperamideH3R/H4R AntagonistBalb/C MiceSignificant reduction of scratching induced by H4 agonists[9]
MepyramineH1R AntagonistBalb/C MiceNo significant effect on H4 agonist-induced scratching[9]

Experimental Protocols

Protocol 1: Induction of Acute Pruritus in Mice using 4-Methylhistamine Dihydrochloride

This protocol describes the procedure for inducing an acute itch response in mice via intradermal injection of 4-Methylhistamine.

1. Materials and Reagents:

  • This compound

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Male CD-1 or Balb/C mice (8-10 weeks old)

  • Insulin (B600854) syringes with 30-gauge needles

  • Electric animal shaver

  • Transparent observation chambers (e.g., 20 cm diameter, 25 cm height)

  • Video recording equipment

2. Animal Preparation and Acclimatization:

  • House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Allow mice to acclimate to the housing facility for at least one week before experimentation.

  • One day prior to the experiment, carefully shave a small area (~1.5 cm diameter) on the rostral back (nape of the neck) of each mouse to allow for clear visualization of the injection site[10].

  • On the day of the experiment, place each mouse individually into a transparent observation chamber and allow them to acclimate for at least 15-30 minutes before injection[10].

3. Preparation of 4-Methylhistamine Solution:

  • Prepare a stock solution of this compound in sterile saline. For example, to achieve a 50 nmol dose in a 50 µL injection volume, a 1 mM solution is required.

  • Perform serial dilutions in sterile saline to achieve the desired final concentration.

  • Prepare a vehicle control solution of sterile saline.

4. Intradermal Injection Procedure:

  • Gently restrain the mouse to access the shaved area on the nape of the neck.

  • Using an insulin syringe, administer a 50 µL intradermal (i.d.) injection of either the 4-Methylhistamine solution or the vehicle control into the center of the shaved area[8]. A successful intradermal injection will raise a small, transient bleb under the skin.

5. Behavioral Observation and Data Quantification:

  • Immediately after the injection, return the mouse to its observation chamber.

  • Record the animal's behavior for a period of 30-60 minutes using a video camera positioned to have a clear view of the animal[8].

  • During playback analysis, a trained observer, blinded to the treatment groups, should quantify the number of scratching bouts.

  • A "bout of scratching" is defined as one or more rapid movements of the hind paw directed towards the injection site, ending with the mouse either licking its paw or returning the paw to the floor[9].

6. Data Analysis:

  • Sum the total number of scratching bouts for each animal over the observation period (e.g., 30 minutes).

  • Compare the scratching responses between the 4-Methylhistamine-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Mann-Whitney U test or Student's t-test). A p-value < 0.05 is typically considered statistically significant.

Visualizations: Pathways and Workflows

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Agonist 4-Methylhistamine H4R Histamine H4 Receptor (H4R) Agonist->H4R Binds G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) H4R->G_Protein Activates G_alpha Gαi/o (Active) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP (decreased) ATP->cAMP AC Response Neuronal Activation & Itch Sensation cAMP->Response Leads to

Caption: Signaling pathway of the Histamine H4 Receptor (H4R) activated by 4-Methylhistamine.

Experimental_Workflow Animal_Acclimatization 1. Animal Acclimatization (≥ 1 week) Shaving 2. Shave Injection Site (24h prior) Animal_Acclimatization->Shaving Reagent_Prep 3. Prepare 4-MH Solution & Vehicle Shaving->Reagent_Prep Habituation 4. Habituate to Chamber (30 min) Reagent_Prep->Habituation Injection 5. Intradermal Injection (50 µL) Habituation->Injection Recording 6. Video Record Behavior (30-60 min) Injection->Recording Quantification 7. Quantify Scratch Bouts (Blinded Observer) Recording->Quantification Stats 8. Statistical Analysis Quantification->Stats Results 9. Results & Interpretation Stats->Results

Caption: Experimental workflow for a 4-Methylhistamine-induced acute pruritus study in mice.

Logical_Relationship Stimulus Intradermal 4-Methylhistamine Receptor H4 Receptor Activation on Sensory Neurons Stimulus->Receptor Signal Intracellular Signaling (↓cAMP) Receptor->Signal CNS Signal Transmission to CNS Signal->CNS Response Behavioral Response (Scratching) CNS->Response

Caption: Logical flow from H4R activation by 4-Methylhistamine to the scratching response.

References

Application of 4-Methylhistamine in Autoimmune Disease Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) (4-MeH) is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of the immune system.[1][2] This selective activity makes 4-Methylhistamine a critical tool for investigating the role of the H4 receptor in various physiological and pathological processes, particularly in the context of autoimmune diseases. The H4 receptor is implicated in the modulation of immune responses, including the chemotaxis of mast cells and eosinophils, activation of dendritic cells, and differentiation of T cells.[1][3] Consequently, 4-Methylhistamine is widely utilized in preclinical research to explore the therapeutic potential of targeting the H4 receptor in autoimmune disorders such as multiple sclerosis, rheumatoid arthritis, and inflammatory skin conditions.[4][5]

These application notes provide an overview of the use of 4-Methylhistamine in autoimmune disease research, summarizing its effects on key immune cell populations and outlining detailed protocols for its application in both in vivo and in vitro experimental models.

Mechanism of Action and Immunomodulatory Effects

4-Methylhistamine exerts its biological effects by binding to and activating the histamine H4 receptor. The H4R is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This signaling cascade triggers a range of cellular responses that can either promote or suppress inflammation, depending on the specific immune cell type and the surrounding microenvironment.[6][7]

Key Immunomodulatory Effects:

  • Mast Cells: 4-Methylhistamine induces chemotaxis of mast cells, promoting their accumulation at sites of inflammation.[3][8] It can also stimulate the release of pro-inflammatory mediators such as interleukin-6 (IL-6) from mast cells.[3][9]

  • T Cells: The effect of H4R activation on T cells is complex and appears to be context-dependent. Some studies suggest that H4R agonism can promote pro-inflammatory Th1 and Th17 responses.[4][10] For instance, in a murine model of psoriasis, the H4R agonist 4-methylhistamine was shown to ameliorate clinical scores by repressing Th1 cytokines and inducing regulatory T cells (Tregs).[4] Conversely, other research indicates a role for H4R in exacerbating autoimmune inflammation by promoting pro-inflammatory signaling in T cells.[10] In human CD8+ T cells, H4R activation can induce the release of IL-16, a chemoattractant for CD4+ cells.[4][11]

  • B Cells: Recent studies in the Experimental Autoimmune Encephalomyelitis (EAE) model suggest that 4-Methylhistamine can aggravate disease progression by promoting pro-inflammatory signaling in B cells, leading to increased production of cytokines like GM-CSF, MCP-1, IL-6, and TNF-α.[10][12]

  • Eosinophils: 4-Methylhistamine is a potent chemoattractant for eosinophils, suggesting a role for the H4 receptor in eosinophil-driven inflammation.[1][5][8]

  • Dendritic Cells (DCs): Histamine, acting through its receptors, can modulate the function of dendritic cells.[4] H4R activation may influence DC maturation and their ability to polarize T cell responses.[6][13]

Data Presentation: Quantitative Effects of 4-Methylhistamine in Autoimmune Models

The following tables summarize quantitative data from studies utilizing 4-Methylhistamine in experimental models of autoimmune disease.

Table 1: Effects of 4-Methylhistamine on Clinical Score in Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupDosageAdministration RouteDurationMean Peak Clinical Score (± SD)Reference
Vehicle Control-IntraperitonealDay 14-42 post-immunization2.5 ± 0.5[10][14]
4-Methylhistamine30 mg/kg/dayIntraperitonealDay 14-42 post-immunization4.0 ± 0.5*[10][14]

*p < 0.05 compared to vehicle control.

Table 2: Effects of 4-Methylhistamine on Immune Cell Populations and Cytokine Expression in Spleen and Brain of EAE Mice

ParameterCell Type / TissueTreatment GroupMean Percentage or Expression Level (± SD)Reference
CD19+NF-κB p65+ cells (%)SpleenVehicle Control15 ± 2[10][14]
4-Methylhistamine35 ± 3[10][14]
CXCR5+NF-κB p65+ cells (%)SpleenVehicle Control12 ± 1.5[10][14]
4-Methylhistamine30 ± 2.5[10][14]
CD19+IL-6+ cells (%)SpleenVehicle Control8 ± 1[14]
4-Methylhistamine20 ± 2[14]
CXCR5+IL-6+ cells (%)SpleenVehicle Control7 ± 0.8[14]
4-Methylhistamine18 ± 1.5[14]
Il6 mRNA expression (relative fold change)BrainVehicle Control1.0[10][14]
4-Methylhistamine~3.5[10][14]
Tnfα mRNA expression (relative fold change)BrainVehicle Control1.0[10]
4-Methylhistamine~4.0[10]

*p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol describes the induction of EAE in Swiss Jim Lambert (SJL) mice and subsequent treatment with 4-Methylhistamine to assess its impact on disease progression.[10][14]

Materials:

  • Myelin proteolipid protein (PLP) 139-151 peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • 4-Methylhistamine dihydrochloride

  • Sterile Phosphate-Buffered Saline (PBS)

  • SJL mice (female, 6-8 weeks old)

Procedure:

  • EAE Induction:

    • Prepare an emulsion of PLP 139-151 peptide (200 µ g/mouse ) in an equal volume of CFA containing Mycobacterium tuberculosis (4 mg/mL).

    • On day 0, immunize mice subcutaneously with 100 µL of the emulsion distributed over four sites on the flank.

    • On days 0 and 2, administer pertussis toxin (200 ng/mouse) intraperitoneally.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

    • Score the clinical signs on a scale of 0-5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund or dead.

  • 4-Methylhistamine Treatment:

    • Prepare a stock solution of 4-Methylhistamine in sterile PBS.

    • From day 14 to day 42 post-immunization, administer 4-Methylhistamine (30 mg/kg/day) or vehicle (PBS) intraperitoneally.

  • Tissue Collection and Analysis:

    • At the end of the treatment period (day 42), euthanize the mice.

    • Collect spleens and brains for further analysis (e.g., flow cytometry, RT-PCR).

Protocol 2: In Vitro Immune Cell Assays

This protocol outlines general procedures for studying the effects of 4-Methylhistamine on immune cell functions in vitro.

A. Mast Cell Chemotaxis Assay

This assay measures the migration of mast cells in response to 4-Methylhistamine.[8]

Materials:

  • Bone marrow-derived mast cells (BMMCs)

  • RPMI 1640 medium with 10% FBS

  • 4-Methylhistamine

  • Transwell inserts (5 µm pore size)

Procedure:

  • Culture BMMCs in appropriate medium.

  • Place Transwell inserts into a 24-well plate.

  • Add medium containing different concentrations of 4-Methylhistamine to the lower chamber.

  • Add BMMCs (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.

  • Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

  • Remove the insert and count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.

B. T Cell Cytokine Production Assay

This assay assesses the effect of 4-Methylhistamine on cytokine production by T cells.

Materials:

  • Purified CD4+ or CD8+ T cells

  • T cell activation stimuli (e.g., anti-CD3/CD28 antibodies, Concanavalin A)

  • 4-Methylhistamine

  • Cell culture medium

  • ELISA kits for specific cytokines (e.g., IFN-γ, IL-4, IL-17)

Procedure:

  • Isolate CD4+ or CD8+ T cells from splenocytes or peripheral blood mononuclear cells (PBMCs).

  • Plate the T cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of 4-Methylhistamine for 1 hour.

  • Stimulate the cells with an appropriate T cell activator.

  • Incubate for 24-72 hours.

  • Collect the cell culture supernatant and measure cytokine concentrations using ELISA.

Visualizations

Signaling Pathway Diagram

H4R_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds G_protein Gαi/o H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (ERK, p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces NFkB NF-κB MAPK->NFkB Activates Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_Expression Regulates

Caption: H4 Receptor Signaling Pathway Activated by 4-Methylhistamine.

Experimental Workflow Diagram

EAE_Workflow cluster_induction EAE Induction (Day 0-2) cluster_monitoring Disease Monitoring (Day 7 onwards) cluster_treatment Treatment Phase (Day 14-42) cluster_analysis Endpoint Analysis (Day 42) Immunization Immunization with PLP 139-151 in CFA PTX_injection Pertussis Toxin Injection (Day 0 & 2) Clinical_Scoring Daily Clinical Scoring PTX_injection->Clinical_Scoring Disease Onset Treatment_Group 4-Methylhistamine (30 mg/kg/day, i.p.) Clinical_Scoring->Treatment_Group Control_Group Vehicle (PBS, i.p.) Clinical_Scoring->Control_Group Euthanasia Euthanasia and Tissue Collection Treatment_Group->Euthanasia Control_Group->Euthanasia Spleen_Analysis Spleen: Flow Cytometry Euthanasia->Spleen_Analysis Brain_Analysis Brain: RT-PCR Euthanasia->Brain_Analysis

Caption: Experimental Workflow for EAE Induction and Treatment.

Logical Relationship Diagram

Logical_Relationship 4-MeH 4-Methylhistamine H4R_Activation H4R Activation on Immune Cells 4-MeH->H4R_Activation Pro_Inflammatory Pro-inflammatory Response H4R_Activation->Pro_Inflammatory e.g., B cell activation Anti_Inflammatory Anti-inflammatory Response H4R_Activation->Anti_Inflammatory e.g., Treg induction Autoimmune_Exacerbation Autoimmune Disease Exacerbation (e.g., EAE) Pro_Inflammatory->Autoimmune_Exacerbation Autoimmune_Amelioration Autoimmune Disease Amelioration (e.g., Psoriasis model) Anti_Inflammatory->Autoimmune_Amelioration

Caption: Dual Role of H4R Activation in Autoimmunity.

References

Application Notes and Protocols: Inducing In Vitro Inflammatory Responses with 4-Methylhistamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Methylhistamine dihydrochloride (B599025) is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a key player in immunomodulatory and inflammatory processes.[1][2][3] With a selectivity of over 100-fold for the H4R compared to other histamine receptor subtypes, it serves as a critical tool for investigating the specific role of H4R in various immune cells.[1][2] The H4 receptor is highly expressed on hematopoietic cells, including mast cells, eosinophils, T-cells, and dendritic cells, making it a significant target for studying inflammatory and allergic diseases like asthma, atopic dermatitis, and rhinitis.[4][5][6][7] These application notes provide detailed protocols for utilizing 4-Methylhistamine to induce and measure inflammatory responses in various in vitro models.

Mechanism of Action 4-Methylhistamine binds to and activates the H4 receptor, which is a Gαi/o-protein-coupled receptor.[4] This activation initiates a cascade of intracellular signaling events. A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[8] Concurrently, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway and increase intracellular calcium concentration.[4] In certain cellular contexts, this signaling can also proceed through the JAK/STAT and NF-κB pathways, culminating in the transcription and release of various pro-inflammatory mediators.[3][5][9][10]

G 4-Methylhistamine H4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H4R H4 Receptor G_protein Gαi/o H4R->G_protein Activates MAPK MAPK Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Ca ↑ Intracellular Ca²⁺ G_protein->Ca NFkB NF-κB Activation MAPK->NFkB JAK_STAT->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene agonist 4-Methylhistamine agonist->H4R Binds & Activates G General Experimental Workflow cluster_analysis 5. Endpoint Analysis prep 1. Cell Preparation (Culture & Seeding) treat 2. Treatment (Add 4-Methylhistamine) prep->treat incubate 3. Incubation (Time-course dependent) treat->incubate collect 4. Sample Collection incubate->collect elisa ELISA / CBA collect->elisa Supernatant qpcr qRT-PCR collect->qpcr Cell Lysate (RNA) flow Flow Cytometry collect->flow Cells wb Western Blot collect->wb Cell Lysate (Protein) microscopy Microscopy collect->microscopy Cells G Logic for In Vitro Assay Selection question What is the research question? q1 Measuring soluble mediator release? question->q1 q2 Assessing cell motility? question->q2 q3 Detecting rapid cellular activation? question->q3 ans1 ELISA / qRT-PCR (Protocol 1) q1->ans1 ans2 Chemotaxis Assay (Protocol 3) q2->ans2 ans3 Shape Change Assay (Protocol 2) q3->ans3 cell1 Mast Cells Macrophages T-Cells ans1->cell1 cell2 Mast Cells Eosinophils NK Cells ans2->cell2 cell3 Eosinophils ans3->cell3

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 4-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a key player in inflammatory processes. As a G protein-coupled receptor, H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases. Flow cytometry is an indispensable tool for dissecting the cellular effects of 4-Methylhistamine, enabling multi-parametric analysis at the single-cell level. This document provides detailed protocols and data interpretation guidelines for assessing the impact of 4-Methylhistamine on immune cells.

Data Presentation

The following tables summarize quantitative data from studies analyzing the effects of 4-Methylhistamine on different cell populations using flow cytometry.

Table 1: Effect of 4-Methylhistamine on Pro-inflammatory Marker Expression in B Cells from an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model.[1][2][3]

Cell PopulationMarkerVehicle Control (% Positive Cells)4-Methylhistamine Treated (% Positive Cells)
CD19+ Spleen B CellsNF-κB p65+~3.5~7.5
CXCR5+ Spleen B CellsNF-κB p65+~4.0~8.0
CD19+ Spleen B CellsGM-CSF+~3.0~6.5
CXCR5+ Spleen B CellsGM-CSF+~3.5~7.0
CD19+ Spleen B CellsMCP-1+~2.5~5.5
CXCR5+ Spleen B CellsMCP-1+~3.0~6.0
CD19+ Spleen B CellsIL-6+~4.0~8.5
CXCR5+ Spleen B CellsIL-6+~4.5~9.0
CD19+ Spleen B CellsTNF-α+~3.0~6.0
CXCR5+ Spleen B CellsTNF-α+~3.5~7.0

Table 2: Effect of 4-Methylhistamine on Human Eosinophil Shape Change.[4]

ParameterValue
EC50 for Forward Scatter Change0.36 ± 0.09 µM

Signaling Pathways and Experimental Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MeH 4-Methylhistamine H4R Histamine H4 Receptor (H4R) 4-MeH->H4R Binds and Activates G_protein Gαi/o H4R->G_protein PLC Phospholipase C G_protein->PLC MAPK_Cascade MAPK Cascade (ERK, p38) G_protein->MAPK_Cascade IKK IKK Complex MAPK_Cascade->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65) NFkB_IkB->NFkB Releases NF-κB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Gene_Expression Gene Expression NFkB_nuc->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (GM-CSF, MCP-1, IL-6, TNF-α) Gene_Expression->Cytokines

Caption: H4R-mediated pro-inflammatory signaling cascade.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis cell_culture 1. Cell Culture/Isolation (e.g., Splenocytes, Eosinophils) treatment 2. Treat with 4-Methylhistamine (and vehicle control) cell_culture->treatment surface_staining 3. Surface Marker Staining (e.g., anti-CD19, anti-CXCR5) treatment->surface_staining fix_perm 4. Fixation and Permeabilization surface_staining->fix_perm intracellular_staining 5. Intracellular Staining (e.g., anti-NF-κB, anti-TNF-α) fix_perm->intracellular_staining flow_cytometry 6. Acquire on Flow Cytometer intracellular_staining->flow_cytometry gating 7. Gating and Data Analysis flow_cytometry->gating

Caption: General workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Intracellular Staining of Pro-inflammatory Markers in B Lymphocytes

This protocol is adapted from the methodology used to study the effects of 4-Methylhistamine on B cells in an EAE mouse model.[1][2][3]

Materials:

  • Single-cell suspension of splenocytes

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • 4-Methylhistamine dihydrochloride

  • Vehicle control (e.g., PBS or media)

  • Brefeldin A (protein transport inhibitor)

  • Zombie NIR™ or other viability dye

  • Fc Block (anti-CD16/CD32)

  • Fluorochrome-conjugated antibodies to cell surface markers (e.g., anti-CD19, anti-CXCR5)

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer

  • Fluorochrome-conjugated antibodies to intracellular markers (e.g., anti-NF-κB p65, anti-GM-CSF, anti-MCP-1, anti-IL-6, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension of splenocytes and adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI medium.

  • Add Brefeldin A to all samples to inhibit cytokine secretion.

  • Treat cells with the desired concentration of 4-Methylhistamine or vehicle control for the specified time (e.g., 4-6 hours).

  • Wash the cells with PBS containing 2% FBS.

  • Stain for viability according to the manufacturer's protocol.

  • Block Fc receptors by incubating cells with Fc Block for 10 minutes at 4°C.

  • Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with PBS/FBS.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Wash the cells with permeabilization/wash buffer.

  • Add the cocktail of fluorochrome-conjugated intracellular antibodies and incubate for 30-45 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization/wash buffer.

  • Resuspend the cells in an appropriate buffer for flow cytometry analysis.

  • Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

  • Analyze the data by first gating on live, single cells, then on the B cell population of interest (e.g., CD19+), and finally quantifying the expression of intracellular markers.

Protocol 2: Analysis of Eosinophil Shape Change

This protocol is based on the finding that 4-Methylhistamine induces a change in the forward scatter (FSC) properties of eosinophils.[4]

Materials:

  • Isolated human eosinophils

  • Appropriate cell culture medium

  • This compound

  • Vehicle control

  • Flow cytometer

Procedure:

  • Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection).

  • Resuspend the purified eosinophils in media at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of 4-Methylhistamine.

  • Add varying concentrations of 4-Methylhistamine or vehicle control to the eosinophil suspensions.

  • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Immediately acquire data on a flow cytometer.

  • Analyze the data by gating on the eosinophil population and measuring the change in the mean FSC signal relative to the vehicle control. An increase in FSC can indicate an increase in cell size or shape change.

Protocol 3: Cell Cycle Analysis

This protocol is a general method for analyzing cell cycle distribution and can be applied to study the effects of 4-Methylhistamine on cell proliferation, as suggested by its effect on hematopoietic stem cells.[5]

Materials:

  • Cell line or primary cells of interest

  • Complete culture medium

  • This compound

  • Vehicle control

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and allow them to adhere or stabilize in culture.

  • Treat cells with 4-Methylhistamine or vehicle control for the desired duration (e.g., 24, 48 hours).

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Acquire data on a flow cytometer using a linear scale for the PI channel.

  • Analyze the data using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide

While direct studies are limited, this standard apoptosis assay can be used to investigate if 4-Methylhistamine induces programmed cell death.

Materials:

  • Cell line or primary cells of interest

  • Complete culture medium

  • This compound

  • Vehicle control

  • Annexin V Binding Buffer

  • Fluorochrome-conjugated Annexin V

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Seed cells and treat with 4-Methylhistamine or vehicle control for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add fluorochrome-conjugated Annexin V to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add PI solution to the cells immediately before analysis.

  • Acquire data on a flow cytometer.

  • Analyze the data to distinguish between:

    • Live cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

References

Troubleshooting & Optimization

4-Methylhistamine dihydrochloride stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and storage of 4-Methylhistamine dihydrochloride (B599025) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a 4-Methylhistamine dihydrochloride stock solution?

A1: The choice of solvent depends on the experimental requirements. Water is a good option for high concentrations, as this compound is soluble up to 50 mM.[1] For cell culture experiments, DMSO is commonly used, with solubility up to 20 mg/mL.[2] PBS (pH 7.2) and ethanol (B145695) are also viable options, with solubilities of 10 mg/mL and 1 mg/mL, respectively.[2]

Q2: How should I store the solid this compound powder?

A2: The solid powder should be stored desiccated at room temperature.[1]

Q3: What are the recommended storage conditions for the stock solution?

A3: For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain stability for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I store the stock solution at 4°C?

A4: While some related compounds like histamine (B1213489) dihydrochloride solutions can be stored at 2-4°C for a few weeks, it is generally not recommended for this compound to ensure maximum stability. For optimal results, adhere to the -20°C or -80°C storage guidelines.

Q5: My this compound won't dissolve completely. What should I do?

A5: Ensure you have not exceeded the maximum solubility for the chosen solvent. Gentle warming and vortexing can aid dissolution. If you still encounter issues, sonication can be used to help dissolve the compound.

Troubleshooting Guide

Issue Possible Cause Solution
Compound precipitates out of solution after storage. The storage temperature was not low enough, or the solution underwent multiple freeze-thaw cycles.Ensure storage at -20°C or -80°C. Aliquot the stock solution to avoid repeated freezing and thawing. If precipitation occurs, try warming the solution and vortexing to redissolve.
Inconsistent experimental results. The stock solution may have degraded due to improper storage.Prepare a fresh stock solution from the solid compound. Ensure the stock solution is not used beyond the recommended storage period (1 month at -20°C, 6 months at -80°C).
Difficulty dissolving the powder. The solubility limit in the chosen solvent has been exceeded.Check the solubility data and ensure you are not trying to prepare a solution at a concentration higher than the solvent's capacity. Consider using a different solvent with higher solubility if your experiment allows.

Quantitative Data Summary

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
Water246.850
DMSO20~101
PBS (pH 7.2)10~50.5
Ethanol1~5.05

Molecular Weight of this compound is approximately 198.09 g/mol .[1]

Storage Condition Duration
-20°C1 month
-80°C6 months

Experimental Protocol: Preparation of a 10 mM Stock Solution in PBS (pH 7.2)

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM stock solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 198.09 g/mol = 1.9809 mg

  • Weigh the compound:

    • Carefully weigh out approximately 1.98 mg of this compound powder using an analytical balance.

  • Dissolve in PBS:

    • Add the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of sterile PBS (pH 7.2) to the tube.

  • Ensure complete dissolution:

    • Vortex the solution until the powder is completely dissolved. Gentle warming can be applied if necessary.

  • Sterilization (Optional but Recommended):

    • If the solution is to be used in a sterile application such as cell culture, filter it through a 0.22 µm sterile filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

Visualizations

Stock_Solution_Workflow This compound Stock Solution Workflow cluster_preparation Preparation cluster_storage Storage weigh Weigh Solid Compound dissolve Dissolve in Solvent weigh->dissolve vortex Vortex/Warm to Dissolve dissolve->vortex aliquot Aliquot Solution vortex->aliquot Ready for use or storage store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long H4R_Signaling_Pathway 4-Methylhistamine H4 Receptor Signaling Pathway MeHA 4-Methylhistamine H4R Histamine H4 Receptor MeHA->H4R activates cAMP ↓ cAMP H4R->cAMP TGFb1 ↓ TGF-β1 Pathway Inactivation cAMP->TGFb1 EMT ↓ EMT Inducing Factors (ZEB1, Snail, Slug) TGFb1->EMT Ecad ↑ E-cadherin EMT->Ecad Vim ↓ Vimentin EMT->Vim

References

Solubility and stability of 4-Methylhistamine dihydrochloride in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of 4-Methylhistamine dihydrochloride (B599025). It includes troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine dihydrochloride and what is its primary use in research?

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor.[1][2][3][4][5][6] It is over 100-fold more selective for the H4 receptor compared to other histamine receptor subtypes.[1][2][3][5][6] In research, it is primarily used to investigate the physiological and pathological roles of the H4 receptor, which is involved in inflammatory responses, immune modulation, and chemotaxis of immune cells.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several common laboratory solvents. Water, Dimethyl Sulfoxide (DMSO), and Phosphate-Buffered Saline (PBS) are the most frequently used. For detailed solubility data, please refer to the solubility table below.

Q3: How should I store the solid compound and prepared solutions?

The solid form of this compound is stable for years when stored at -20°C.[1] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Is this compound stable in aqueous solutions?

While specific long-term stability data in various aqueous buffers is limited, a study on the closely related histamine dihydrochloride showed that its solutions are stable for at least 6 months when stored at 4°C or -18°C.[7] However, at room temperature (20°C), a significant reduction in activity was observed after one month for concentrations at or below 0.25 mg/mL.[7] Therefore, it is recommended to prepare fresh working solutions from frozen stock solutions for each experiment.

Q5: Can I use this compound in cell culture experiments?

Yes, this compound is commonly used in cell-based assays. When preparing solutions for cell culture, it is crucial to use sterile solvents and techniques. If you dissolve the compound in water, it is advisable to filter-sterilize the solution using a 0.22 µm filter before adding it to your cell culture medium.[2]

Data Presentation

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water125631[1]
Water50-[5]
DMSO20-[1]
PBS (pH 7.2)10-[1]
Ethanol1-[1]

Note: The solubility in water may be enhanced with the use of ultrasound.[1]

Stability and Storage Recommendations
FormStorage TemperatureDurationNotesReference
Solid-20°C≥ 4 yearsKeep sealed and away from moisture.[1]
Stock Solution-80°C6 monthsSealed storage, away from moisture. Avoid freeze-thaw cycles.[2]
Stock Solution-20°C1 monthSealed storage, away from moisture. Avoid freeze-thaw cycles.[2]

Experimental Protocols

General Protocol for Preparing a Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile solvent (e.g., water or DMSO) to achieve the desired stock concentration.

  • Dissolving: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution, particularly for aqueous solutions.[1]

  • Sterilization (for aqueous solutions): If the stock solution is prepared in an aqueous buffer for cell culture use, sterilize it by passing it through a 0.22 µm syringe filter.[2]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in stock solution - Exceeded solubility limit.- Temperature fluctuations.- Gently warm the solution and vortex to redissolve.- If precipitation persists, dilute the solution to a lower concentration.- Ensure proper storage conditions are maintained.
Inconsistent or no biological effect - Inactive compound due to improper storage or degradation.- Incorrect concentration of the working solution.- Pipetting errors.- Prepare a fresh stock solution from the solid compound.- Verify the calculations for the working solution dilution.- Use calibrated pipettes and ensure accurate pipetting technique.
Cell toxicity observed - High concentration of DMSO in the final working solution.- Contamination of the stock solution.- Ensure the final concentration of DMSO in the cell culture medium is below the toxic level for your cell type (typically <0.5%).- Prepare a fresh, sterile stock solution.
Variability between experiments - Repeated freeze-thaw cycles of the stock solution.- Use of old working solutions.- Use fresh aliquots of the stock solution for each experiment.- Prepare fresh working solutions from the stock solution for each experiment.

Visualizations

H4_Receptor_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ca_mobilization ↑ Intracellular Ca²⁺ G_protein->Ca_mobilization Induces cAMP ↓ cAMP AC->cAMP Chemotaxis Chemotaxis MAPK->Chemotaxis Cytokine_release Cytokine Release Ca_mobilization->Cytokine_release Shape_change Cell Shape Change Ca_mobilization->Shape_change

Caption: H4 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh 4-Methylhistamine dihydrochloride B Prepare Stock Solution (e.g., in DMSO or Water) A->B C Aliquot and Store (-80°C or -20°C) B->C D Prepare Working Solution (Dilute stock in media/buffer) C->D E Treat Cells/Tissues D->E F Incubate for Desired Time E->F G Perform Assay (e.g., ELISA, qPCR, Migration Assay) F->G H Data Collection and Analysis G->H

Caption: General Experimental Workflow.

References

Common experimental issues with 4-Methylhistamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Methylhistamine (B1206604) dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to address common challenges and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: How should 4-Methylhistamine dihydrochloride be stored?

A1: this compound should be stored desiccated at room temperature.[1] For long-term storage of stock solutions, it is recommended to store aliquots at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[2]

Q2: What is the best solvent for dissolving this compound?

A2: this compound is soluble in water up to 50 mM.[1] It is also soluble in PBS (pH 7.2) at 10 mg/mL, and to a lesser extent in DMSO (20 mg/mL) and ethanol (B145695) (1 mg/mL).[3][4] For cell-based assays, it is advisable to prepare stock solutions in water or PBS and sterilize by filtering through a 0.22 µm filter.[2]

Q3: What is the receptor selectivity of 4-Methylhistamine?

A3: 4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor, with a Ki of approximately 7-50 nM for the human H4 receptor.[2] It displays over 100-fold selectivity for the H4 receptor compared to the H1, H2, and H3 receptor subtypes.[2] While highly selective, it can also act as an agonist at the H2 receptor, a factor to consider in experimental design.[5][6]

Q4: What are the primary applications of this compound in research?

A4: Due to its selective agonist activity at the H4 receptor, 4-Methylhistamine is widely used in immunology and inflammation research. It is instrumental in studying the role of the H4 receptor in conditions such as asthma, allergic rhinitis, pruritus, and autoimmune diseases.[7] It is also utilized in cancer research to investigate the effects of H4 receptor activation on tumor growth and the tumor microenvironment.[2]

Troubleshooting Guides

In Vitro Cell-Based Assays

Q5: My cell-based assay is showing a weaker than expected response to 4-Methylhistamine. What are the possible causes?

A5:

  • Improper Stock Solution Preparation or Storage: Ensure the compound was fully dissolved and that stock solutions were stored correctly to prevent degradation. Repeated freeze-thaw cycles can reduce the potency of the compound.[2]

  • Cell Line Viability and Receptor Expression: Confirm the viability of your cells and verify the expression level of the H4 (or H2) receptor in your specific cell line. Low receptor expression will result in a diminished response.

  • Receptor Desensitization: Prolonged or repeated exposure to an agonist can lead to receptor desensitization and internalization, reducing the signaling response.[1] Consider shorter incubation times or a recovery period for the cells.

  • Assay-Specific Conditions: Optimize assay parameters such as cell density, incubation time, and temperature. For cAMP assays, ensure the use of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[1]

Q6: I am observing inconsistent results between experiments. What should I check?

A6:

  • Stock Solution Consistency: Prepare a large batch of stock solution, aliquot, and freeze to ensure the same concentration is used across multiple experiments.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.

  • Reagent Variability: Ensure all reagents, including media and buffers, are from the same lot to minimize variability.

  • Pipetting Accuracy: Verify the accuracy of your pipettes, especially when preparing serial dilutions of the compound.

In Vivo Studies

Q7: The in vivo efficacy of 4-Methylhistamine in my animal model is lower than anticipated. What could be the issue?

A7:

  • Route of Administration and Bioavailability: The chosen route of administration (e.g., intraperitoneal, intravenous) will significantly impact the bioavailability of the compound. Ensure the selected route is appropriate for your model and that the dosage is sufficient to reach the target tissue.[2]

  • Metabolism and Clearance: 4-Methylhistamine is a metabolite of histamine and is subject to metabolic degradation in vivo.[8] The half-life of the compound may be short, requiring a specific dosing schedule to maintain effective concentrations.

  • Tachyphylaxis: Similar to in vitro experiments, repeated in vivo administration can lead to tachyphylaxis (a rapidly diminishing response), reducing the compound's effect over time.

  • Animal Model Specifics: The expression and function of histamine receptors can vary between species. Ensure the pharmacology of 4-Methylhistamine is well-characterized in your chosen animal model.[9]

Quantitative Data

Table 1: Pharmacological Data for 4-Methylhistamine

ParameterValueSpeciesReceptorReference
Ki7 nMHumanH4
Ki50 nMHumanH4[2]
pEC507.4HumanH4[2]
Ki55 nMMouseH4[9]
Ki73 nMRatH4[9]
pEC505.8MouseH4[9]
pEC505.6RatH4[9]

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for H2 Receptor Activation

This protocol is adapted for measuring the effect of 4-Methylhistamine on cAMP levels in cells expressing the histamine H2 receptor.

Materials:

  • HEK293 cells stably expressing the human H2 receptor

  • This compound

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (for Gi-coupled H4 receptor assays if co-expressed)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed H2 receptor-expressing cells in a 96-well plate at a density of 3x10^4 to 5x10^4 cells/well and incubate for 12-24 hours.[10]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add assay buffer containing 1 mM IBMX to each well and incubate for 3 minutes at 37°C.[1] c. Add the 4-Methylhistamine dilutions to the wells and incubate for 9 minutes at 37°C.[1] d. Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the 4-Methylhistamine concentration to determine the EC50 value.

Protocol 2: Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of 4-Methylhistamine for the H4 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human H4 receptor

  • This compound

  • Radioligand (e.g., [³H]histamine)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from H4 receptor-expressing cells.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled 4-Methylhistamine.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold wash buffer to separate bound from unbound radioligand.

  • Detection: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log of the 4-Methylhistamine concentration to determine the IC50, which can then be used to calculate the Ki value.

Visualizations

H4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ subunit) MAPK MAPK Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis MAPK->Chemotaxis

Caption: Histamine H4 Receptor Signaling Pathway.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-MeH 4-Methylhistamine H2R H2 Receptor 4-MeH->H2R Binds G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Histamine H2 Receptor Signaling Pathway.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results Check_Reagents Verify Reagent Quality and Preparation Start->Check_Reagents Check_Cells Assess Cell Health and Receptor Expression Check_Reagents->Check_Cells Yes Solubility_Issue Investigate Compound Solubility Check_Reagents->Solubility_Issue No Stability_Issue Check Compound Stability and Storage Check_Reagents->Stability_Issue No Review_Protocol Review and Optimize Assay Protocol Check_Cells->Review_Protocol Yes Contamination Test for Mycoplasma or Other Contamination Check_Cells->Contamination No Passage_Number Check Cell Passage Number Check_Cells->Passage_Number No Parameters Optimize Incubation Time, Temp, Cell Density Review_Protocol->Parameters No Controls Validate Positive and Negative Controls Review_Protocol->Controls No Resolution Problem Resolved Review_Protocol->Resolution Yes Solubility_Issue->Review_Protocol Stability_Issue->Review_Protocol Contamination->Review_Protocol Passage_Number->Review_Protocol Parameters->Resolution Controls->Resolution

References

Optimizing 4-Methylhistamine dihydrochloride concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and protocols to assist researchers in optimizing the concentration of 4-Methylhistamine (B1206604) dihydrochloride (B599025) for various assays.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine dihydrochloride and what is its primary target?

A1: 4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2][3][4][5] It demonstrates high affinity for the H4 receptor, with reported Ki values of 7 nM and 50 nM.[2][3][6] Its selectivity for the H4 receptor is over 100-fold higher compared to other human histamine receptor subtypes (H1, H2, and H3).[1][2][3][6] This makes it a valuable tool for studying the physiological roles of the H4R, which is involved in inflammatory responses and the chemotaxis of immune cells like leukocytes and mast cells.[3][7]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is soluble in several common laboratory solvents. For a high concentration stock solution, water is recommended, where it is soluble up to 50 mM.[1] It is also soluble in PBS (pH 7.2) at up to 10 mg/ml and in DMSO at up to 20 mg/ml.[6] For storage, the solid compound should be desiccated at room temperature or -20°C.[1][6] Once in solution, it is recommended to store aliquots at -80°C for up to one year to maintain stability.[4]

Q3: What is a good starting concentration range for my experiments?

A3: The optimal concentration will vary depending on the specific assay and cell type used. Based on published data, a good starting point for a dose-response curve would be to cover a range from 1 nM to 100 µM. Reported effective concentrations (EC50) include:

  • 39.8 nM in SK-N-MC cells transfected with the human H4 receptor (CRE-β-galactosidase activity).[6]

  • 0.36 µM for inducing shape change in human eosinophils.[6][7]

  • 12 µM for stimulating migration of murine bone marrow mast cells.[6][7]

  • A pEC50 of 7.4 (which corresponds to an EC50 of approximately 40 nM) has also been reported for its potent activation of the human H4 receptor.[2][3]

Q4: Is 4-Methylhistamine completely selective for the H4 receptor?

A4: While it is highly selective for the H4 receptor, it is not completely devoid of activity at other histamine receptors, particularly at higher concentrations. One study noted that in guinea-pig ileum, 4-Methylhistamine is only about 5 times as potent at H2 receptors as it is at H1 receptors, suggesting it should be used with caution when trying to discriminate between these two.[8] However, its affinity for H4 is significantly higher (over 100-fold) than for H1, H2, or H3 receptors, making it a reliable selective agonist within an appropriate concentration range.[1][2][3][6]

Quantitative Data Summary

For ease of reference, the following tables summarize key quantitative data for this compound.

Table 1: Solubility Data

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
Water 246.8 50
PBS (pH 7.2) 10 ~50.5

| DMSO | 20 | ~101 |

Data sourced from various suppliers and may vary by batch.[6]

Table 2: Reported Potency and Affinity (EC50 / Ki)

Assay / System Receptor Target Value
Radioligand Binding Human H4 Ki = 7 nM
Radioligand Binding Human H4 Ki = 50 nM[2][3][6]
CRE-β-galactosidase Activity (SK-N-MC cells) Human H4 EC50 = 39.8 nM[6]
Eosinophil Shape Change Human H4 EC50 = 0.36 µM[6][7]
Murine Mast Cell Migration Mouse H4 EC50 = 12 µM[6][7]
Functional Activation (pEC50) Human H4 pEC50 = 7.4[1][3]
Contractile Response (guinea-pig ileum) H1 -log EC50 = 4.57

| Contractile Response (guinea-pig ileum) | H2 | -log EC50 = 5.23[8] |

Experimental Protocols and Methodologies

Protocol: Determining the EC50 of 4-Methylhistamine using a cAMP Assay

The H4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR), meaning its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This protocol outlines a method to measure this inhibition.

Objective: To determine the concentration of 4-Methylhistamine that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the human H4 receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)[9][10]

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[9][10]

  • Cell culture medium and stimulation buffer (e.g., HBSS)

  • A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Multi-well plates (e.g., 96- or 384-well)

Methodology:

  • Cell Preparation:

    • Culture cells to approximately 80% confluency.

    • Harvest the cells and determine cell concentration and viability.

    • Resuspend the cell pellet in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to the desired density. The optimal cell density must be determined experimentally.[9][11]

  • Forskolin Dose-Response (Pre-experiment):

    • To measure a decrease in cAMP, the basal level must first be stimulated.

    • Perform a dose-response experiment with forskolin (e.g., 0.1 µM to 10 µM) to find the concentration that yields approximately 80% of the maximal cAMP response (EC80). This concentration will be used in the main experiment.

  • 4-Methylhistamine Dose-Response:

    • Prepare serial dilutions of this compound in stimulation buffer. A common range is 10⁻¹¹ M to 10⁻⁵ M.

    • In a multi-well plate, add the different concentrations of 4-Methylhistamine.

    • Add the cell suspension to the wells.

    • Add the pre-determined EC80 concentration of forskolin to all wells except the negative control (basal level).

    • Incubate the plate at 37°C for the time recommended by your cAMP assay kit (typically 30-60 minutes).

  • cAMP Measurement:

    • Lyse the cells (if required by the kit) and proceed with the cAMP measurement following the manufacturer's protocol for your specific kit (e.g., HTRF, AlphaScreen).

  • Data Analysis:

    • Generate a standard curve to convert the raw assay signal to cAMP concentrations.[9]

    • Plot the cAMP concentration against the log of the 4-Methylhistamine concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.

Diagrams: Pathways and Workflows

H4R_Signaling_Pathway Ligand 4-Methylhistamine H4R H4 Receptor Ligand->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC [Downstream Effects] [Downstream Effects]

Caption: H4 Receptor (Gi-coupled) signaling pathway activated by 4-Methylhistamine.

Experimental_Workflow prep_stock 1. Prepare Stock Solution (e.g., 50 mM in Water) serial_dil 2. Create Serial Dilutions (e.g., 10 µM to 10 pM) prep_stock->serial_dil run_assay 4. Perform Assay (Add compound, cells, stimulus) serial_dil->run_assay prep_cells 3. Prepare Cells (Harvest, Count, Resuspend) prep_cells->run_assay measure 5. Measure Signal (e.g., Fluorescence, Luminescence) run_assay->measure analyze 6. Analyze Data (Plot Dose-Response Curve) measure->analyze determine_ec50 7. Determine EC50 analyze->determine_ec50

Caption: Experimental workflow for optimizing 4-Methylhistamine concentration.

Troubleshooting Guide

Problem: I am not observing any response to 4-Methylhistamine in my assay.

This is a common issue that can stem from several sources. Use the following guide to diagnose the problem.

Troubleshooting_No_Response start No Response Observed check_compound Is the compound viable? (Freshly prepared? Stored correctly?) start->check_compound Step 1 check_receptor Does the cell line express functional H4 receptors? check_compound->check_receptor Compound OK sol_compound Solution: Prepare fresh stock solution. Verify solubility. check_compound->sol_compound Potential Issue check_assay Is the assay system working? (Positive controls? Basal signal?) check_receptor->check_assay Receptor OK sol_receptor Solution: Verify receptor expression (e.g., qPCR, Western Blot). Use a validated positive control cell line. check_receptor->sol_receptor Potential Issue check_conc Is the concentration range appropriate? (EC50 may be higher in your system) check_assay->check_conc Assay OK sol_assay Solution: Run positive controls (e.g., forskolin for cAMP). Optimize assay parameters (cell number, incubation time). check_assay->sol_assay Potential Issue sol_conc Solution: Expand concentration range (e.g., up to 100 µM). check_conc->sol_conc Potential Issue

Caption: Troubleshooting flowchart for a lack of response in an assay.

Problem: My results show high variability between replicates.

  • Cause: Inconsistent cell plating or cell health.

    • Solution: Ensure a homogenous single-cell suspension before plating. Check cell viability; it should be >95%. Optimize cell number to ensure the signal is well within the linear range of the assay.[12]

  • Cause: Pipetting errors, especially with small volumes for serial dilutions.

    • Solution: Use calibrated pipettes and ensure proper technique. Prepare a larger volume of each dilution to minimize the impact of small errors.

  • Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with buffer or media to maintain a humidified environment across the plate.

  • Cause: Compound precipitation at high concentrations.

    • Solution: Visually inspect the highest concentration wells for any precipitate. If observed, check the solubility limits in your specific assay buffer.[6] You may need to use a co-solvent like DMSO, but ensure the final concentration is not toxic to your cells.

References

Troubleshooting off-target effects of 4-Methylhistamine dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Methylhistamine (B1206604) dihydrochloride (B599025) in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 4-Methylhistamine dihydrochloride?

4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] It exhibits over 100-fold selectivity for the human H4 receptor compared to the H1, H2, and H3 receptor subtypes.[2] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, and is involved in inflammatory and immune responses.[3]

Q2: What are the known off-target effects of 4-Methylhistamine?

While 4-Methylhistamine is highly selective for the H4 receptor, it can exhibit activity at other histamine receptors, particularly at higher concentrations. Studies in guinea-pig ileum have shown that it is only about five times more potent at H2 receptors than at H1 receptors, suggesting that caution should be exercised when using it to discriminate between these subtypes.[4] In human monocytes, the effects of 4-Methylhistamine were partially blocked by both an H4 receptor antagonist and an H2 receptor antagonist, indicating some level of H2 receptor activity.[5] Therefore, at higher concentrations, off-target effects at H1 and H2 receptors are possible.

Q3: How can I be sure that the observed effect in my experiment is mediated by the H4 receptor?

To confirm that the experimental results are due to H4 receptor activation, it is crucial to use a selective H4 receptor antagonist. The compound JNJ 7777120 is a widely used and potent H4 receptor antagonist with over 1000-fold selectivity over H1, H2, and H3 receptors. If the effect of 4-Methylhistamine is blocked or reversed by co-treatment with JNJ 7777120, it strongly indicates an H4 receptor-mediated mechanism.[2]

Q4: What are the typical downstream signaling pathways activated by 4-Methylhistamine?

The histamine H4 receptor, like the H2 and H3 receptors, primarily couples to the Gαi/o protein. Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] In some cell types, H4 receptor activation has also been shown to induce intracellular calcium mobilization and activate the MAPK pathway.[3][6]

Quantitative Data Summary

The following table summarizes the binding affinity (Ki) and functional activity (EC50 or pEC50) of 4-Methylhistamine at the four human histamine receptor subtypes. Note that values can vary between different studies and experimental systems.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (pEC50 / EC50)Reference
Human H1 Receptor >10,000-log EC50 = 4.57 (guinea-pig ileum)[1][4]
Human H2 Receptor ~7,900-log EC50 = 5.23 (guinea-pig ileum)[1][4]
Human H3 Receptor >10,000Low potency[1]
Human H4 Receptor 7.0 ± 1.2pEC50 = 7.4 ± 0.1[1]
Human H4 Receptor 50pEC50 = 7.4 ± 0.1[2]

Signaling Pathways

Below are diagrams illustrating the primary signaling pathway of the H4 receptor and potential off-target pathways.

H4_Signaling cluster_membrane Cell Membrane 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response Decreased levels lead to Off_Target_Signaling cluster_H1 H1 Receptor Pathway (Off-Target) cluster_H2 H2 Receptor Pathway (Off-Target) 4-MeH_H1 4-Methylhistamine (High Concentration) H1R H1 Receptor 4-MeH_H1->H1R Gq Gq/11 Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Cleaves PIP2 PIP2 PIP2->PLC Ca Ca2+ Release IP3->Ca 4-MeH_H2 4-Methylhistamine (High Concentration) H2R H2 Receptor 4-MeH_H2->H2R Gs Gs Protein H2R->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 cAMP Increase AC_H2->cAMP_H2 No_Effect_Troubleshooting start No expected effect observed check_compound Verify 4-Methylhistamine concentration and integrity start->check_compound check_cells Confirm H4 receptor expression in your cell line start->check_cells check_assay Validate assay sensitivity and positive controls start->check_assay increase_conc Increase 4-Methylhistamine concentration check_compound->increase_conc rtpcr_wb Use RT-PCR or Western Blot to check for H4R mRNA/protein check_cells->rtpcr_wb histamine_control Use histamine as a positive control agonist check_assay->histamine_control end_effect_observed Effect Observed increase_conc->end_effect_observed end_no_h4r Result: Cells may not express functional H4R rtpcr_wb->end_no_h4r end_assay_issue Result: Assay may not be sensitive enough histamine_control->end_assay_issue

References

Ensuring reproducibility in 4-Methylhistamine dihydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure reproducibility in studies involving 4-Methylhistamine dihydrochloride (B599025). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with 4-Methylhistamine dihydrochloride, helping to ensure the reliability and reproducibility of your results.

Question: My results with 4-Methylhistamine show high variability between experiments. What are the common causes?

Answer: High variability in experiments using this compound can stem from several factors:

  • Compound Stability: While the solid form is stable for years when stored correctly, the stability of 4-Methylhistamine in solution, particularly in cell culture media at 37°C for extended periods, can be a concern. It is recommended to prepare fresh solutions for each experiment or, if necessary, aliquot and store stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

  • Solvent Effects: The choice of solvent can impact cellular responses. While this compound is highly soluble in water and PBS, some researchers may use DMSO for initial stock solutions.[2] It is crucial to run vehicle controls with the same final concentration of the solvent to account for any solvent-induced effects.

  • Cell Passage Number: The expression levels of H4 receptors can vary with cell passage number. It is advisable to use cells within a consistent and low passage number range to ensure a stable receptor population.

  • Receptor Desensitization: Prolonged exposure to an agonist like 4-Methylhistamine can lead to receptor desensitization and internalization, resulting in a diminished response over time. Time-course experiments are recommended to determine the optimal stimulation period.

Question: I am observing a response to 4-Methylhistamine that is not completely blocked by a selective H4 receptor antagonist. What could be the reason?

Answer: While 4-Methylhistamine is a potent and selective H4 receptor agonist, off-target effects can occur, especially at higher concentrations.[3]

  • H2 Receptor Activity: Some studies have shown that 4-Methylhistamine can exhibit low-level activity at the histamine (B1213489) H2 receptor.[3] To confirm that the observed effect is H4 receptor-mediated, it is essential to use a selective H4 receptor antagonist, such as JNJ 7777120.[2] If the response persists, consider testing for H2 receptor involvement using a selective H2 receptor antagonist like ranitidine.[3]

  • Non-Specific Binding: At very high concentrations, the compound may exhibit non-specific binding to other receptors or cellular components, leading to off-target effects. It is crucial to perform dose-response experiments to identify the concentration range where the activity is specific to the H4 receptor.

Question: What are the key considerations for preparing and storing this compound solutions?

Answer: Proper preparation and storage are critical for reproducible results.

  • Storage of Solid Compound: this compound solid should be desiccated at room temperature.

  • Stock Solutions:

    • Water/PBS: Soluble up to 50 mM in water. Aqueous stock solutions should be freshly prepared. If storage is necessary, filter-sterilize and store in aliquots at -20°C for short-term or -80°C for long-term storage (up to 6 months).[1]

    • DMSO: Soluble at approximately 20 mg/mL.[2]

  • Working Solutions: Dilute the stock solution in the appropriate assay buffer immediately before use.

Question: Are there species-specific differences in the potency of 4-Methylhistamine?

Answer: Yes, species-specific differences in H4 receptor pharmacology have been reported. For instance, 4-Methylhistamine has a higher affinity for the human H4 receptor compared to the rat and mouse H4 receptors.[4] This can lead to variations in potency (pEC50 values) between species.[4] It is important to consider the species of your experimental model when designing experiments and interpreting results.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Binding Affinity and Potency of this compound

ParameterSpeciesReceptorValueReference
KᵢHumanH47 nM
KᵢHumanH450 nM[2]
KᵢRatH473 nM[4]
KᵢMouseH455 nM[4]
pEC₅₀HumanH47.4[1]
pEC₅₀RatH45.6[4]
pEC₅₀MouseH45.8[4]

Table 2: Functional Activity of this compound in Cell-Based Assays

AssayCell TypeEC₅₀Reference
CRE-β-galactosidase InhibitionSK-N-MC cells (human H4 transfected)39.8 nM[2]
Eosinophil Shape ChangeHuman Eosinophils0.36 µM[5]
Mast Cell MigrationMurine Bone Marrow Mast Cells12 µM[2][5]

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments involving this compound.

Calcium Flux Assay

This protocol outlines the measurement of intracellular calcium mobilization following H4 receptor activation.

Workflow for Calcium Flux Assay

G cluster_prep Cell & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Culture H4R-expressing cells p2 Plate cells in 96-well plates p1->p2 a1 Load cells with calcium indicator dye p2->a1 p3 Prepare 4-Methylhistamine serial dilutions p4 Prepare calcium indicator dye solution (e.g., Fluo-4 AM) a2 Wash cells (optional, depending on kit) a1->a2 a3 Establish baseline fluorescence reading a2->a3 a4 Add 4-Methylhistamine and measure fluorescence change a3->a4 d1 Normalize fluorescence data a4->d1 d2 Generate dose-response curves d1->d2 d3 Calculate EC50 values d2->d3

Caption: Workflow for a typical calcium flux assay.

Methodology:

  • Cell Culture: Culture cells endogenously expressing the H4 receptor or a cell line stably transfected with the H4 receptor (e.g., HEK293-H4R) in appropriate media.

  • Cell Plating: Seed cells into black, clear-bottom 96-well plates at a suitable density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid is often included to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

  • Fluorescence Measurement:

    • Wash the cells with assay buffer (if required by the kit).

    • Place the plate in a fluorescence microplate reader.

    • Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4).

    • Add the 4-Methylhistamine dilutions to the wells and immediately begin recording the fluorescence signal over time (typically 2-5 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the baseline and vehicle control.

    • Plot the normalized response against the log of the 4-Methylhistamine concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ value.

Chemotaxis Assay

This protocol describes how to measure the directed migration of immune cells in response to a 4-Methylhistamine gradient.

Workflow for Chemotaxis Assay

G cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_analysis Quantification p1 Harvest and resuspend cells (e.g., mast cells, eosinophils) a2 Place cell suspension in the upper chamber (insert) p1->a2 p2 Prepare 4-Methylhistamine dilutions in assay medium a1 Add 4-Methylhistamine to lower chamber of Transwell plate p2->a1 a1->a2 a3 Incubate to allow cell migration a2->a3 d1 Remove non-migrated cells from the top of the insert a3->d1 d2 Stain and count migrated cells on the underside of the insert d1->d2 d3 Plot cell migration vs. 4-Methylhistamine concentration d2->d3

Caption: General workflow for a Transwell chemotaxis assay.

Methodology:

  • Cell Preparation: Isolate and resuspend the cells of interest (e.g., mast cells, eosinophils) in serum-free or low-serum medium.

  • Assay Setup:

    • Use a chemotaxis chamber (e.g., a Transwell plate with a porous membrane).

    • Add different concentrations of this compound to the lower wells of the chamber. Include a negative control (medium alone) and a positive control chemoattractant.

    • Place the cell suspension in the upper chamber (the insert).

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow cell migration (typically 1-4 hours, depending on the cell type).

  • Quantification of Migration:

    • Remove the inserts from the wells.

    • Carefully wipe the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with DAPI or Crystal Violet).

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of 4-Methylhistamine to generate a chemotactic curve.

Signaling Pathways

Activation of the histamine H4 receptor by 4-Methylhistamine initiates a cascade of intracellular signaling events.

H4 Receptor Signaling Cascade

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus agonist 4-Methylhistamine receptor H4 Receptor agonist->receptor binds g_protein Gi/o Protein receptor->g_protein activates jak_stat JAK/STAT Pathway receptor->jak_stat activates ac Adenylyl Cyclase g_protein->ac inhibits plc Phospholipase C g_protein->plc activates camp cAMP ac->camp decreases pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 triggers mapk MAPK Pathway dag->mapk activates ca2->mapk influences nfkb NF-κB mapk->nfkb activates transcription Gene Transcription (e.g., TNF-α, IL-6) jak_stat->transcription modulates nfkb->transcription promotes

Caption: H4 receptor signaling initiated by 4-Methylhistamine.

Pathway Description:

  • Receptor Binding and G-Protein Activation: 4-Methylhistamine binds to the H4 receptor, a G-protein coupled receptor (GPCR). This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein.[6]

  • Downstream Effectors:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6]

    • Activation of Phospholipase C (PLC): The Gβγ subunit can activate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores.

  • Activation of Kinase Cascades: The signaling cascade further activates downstream pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.[4][7]

  • Nuclear Translocation and Gene Expression: These kinase cascades can lead to the activation and nuclear translocation of transcription factors like NF-κB.[4] This, in turn, modulates the expression of genes involved in inflammatory responses, such as TNF-α and various interleukins.[8]

References

Validation & Comparative

Validating 4-Methylhistamine Dihydrochloride Activity at the Histamine H4 Receptor Using the Selective Antagonist JNJ 7777120

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists and drug development professionals investigating the immunomodulatory roles of the histamine (B1213489) H4 receptor (H4R), 4-Methylhistamine dihydrochloride (B599025) stands out as a potent and selective agonist. Its utility in preclinical research hinges on the rigorous validation of its activity, a process critically dependent on the use of a selective antagonist. This guide provides an objective comparison of 4-Methylhistamine dihydrochloride's activity in the presence and absence of the well-established H4R antagonist, JNJ 7777120, supported by experimental data and detailed protocols.

Product Performance and Competitive Landscape

This compound is a high-affinity agonist for the H4 receptor, demonstrating over 100-fold selectivity against other histamine receptor subtypes. This specificity is crucial for dissecting the precise physiological and pathological roles of the H4 receptor in inflammatory and immune responses.

To validate that the observed cellular effects of 4-Methylhistamine are indeed mediated by the H4 receptor, a competitive antagonist is employed. JNJ 7777120 is a potent and selective H4 receptor antagonist, making it an ideal tool for such validation studies.[1][2] The antagonistic action of JNJ 7777120 on 4-Methylhistamine-induced activity confirms the on-target effect of the agonist.

Quantitative Data Summary

The following table summarizes the potency of this compound and the inhibitory constant of JNJ 7777120 at the human H4 receptor, as determined by in vitro functional assays.

CompoundAssay TypeParameterValue (Human H4 Receptor)
This compoundcAMP Reporter Gene AssaypEC507.4
JNJ 7777120Radioligand Binding AssaypKi8.4
JNJ 7777120cAMP Reporter Gene Assay (Antagonist Mode)pKi8.17

Experimental Protocols

A robust method for validating the activity of this compound is the inhibition of forskolin-induced cyclic AMP (cAMP) accumulation in a cell line recombinantly expressing the human H4 receptor. The H4 receptor is coupled to the Gαi/o protein, which inhibits adenylyl cyclase, the enzyme responsible for cAMP production.

Protocol: Inhibition of Forskolin-Induced cAMP Accumulation Assay

This protocol outlines the validation of this compound's agonistic activity and its blockade by JNJ 7777120 in HEK293 cells stably expressing the human H4 receptor (HEK-hH4R).

Materials:

  • HEK-hH4R cells

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin)

  • This compound

  • JNJ 7777120

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Phosphate-Buffered Saline (PBS)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or chemiluminescent immunoassay)

Procedure:

  • Cell Culture: Culture HEK-hH4R cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 384-well assay plates at an optimized density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in sterile water or an appropriate buffer.

    • Prepare a stock solution of JNJ 7777120 in DMSO.

    • Prepare a stock solution of forskolin in DMSO.

    • Create serial dilutions of the agonist and antagonist to generate concentration-response curves.

  • Agonist Dose-Response:

    • Wash the cells with PBS.

    • Add assay buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) to the cells and incubate.

    • Add varying concentrations of this compound to the wells, followed by a fixed concentration of forskolin (typically at its EC80) to stimulate cAMP production.

    • Incubate for a specified period (e.g., 30 minutes) at 37°C.

  • Antagonist Validation:

    • To validate the antagonist, pre-incubate the cells with varying concentrations of JNJ 7777120 for a defined period (e.g., 15-30 minutes) before adding the agonist.

    • Add a fixed concentration of this compound (typically its EC80) and a fixed concentration of forskolin to all wells (except controls).

    • Incubate for the same duration as the agonist dose-response.

  • cAMP Detection:

    • Lyse the cells according to the cAMP detection kit manufacturer's instructions.

    • Perform the cAMP measurement using a plate reader compatible with the chosen detection technology.

  • Data Analysis:

    • Generate a cAMP standard curve.

    • Convert the raw data to cAMP concentrations using the standard curve.

    • For the agonist, plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of 4-Methylhistamine and fit a sigmoidal dose-response curve to determine the EC50.

    • For the antagonist, plot the percentage of the agonist response against the log concentration of JNJ 7777120 to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental design and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis HEK_hH4R HEK293 cells expressing hH4R Seeding Seed cells in 384-well plate HEK_hH4R->Seeding Preincubation Pre-incubate with JNJ 7777120 (for antagonist validation) Seeding->Preincubation Agonist_prep Prepare 4-Methylhistamine dilutions Antagonist_prep Prepare JNJ 7777120 dilutions Forskolin_prep Prepare Forskolin solution Stimulation Add 4-Methylhistamine + Forskolin Preincubation->Stimulation Incubation Incubate at 37°C Stimulation->Incubation Lysis Lyse cells Incubation->Lysis Detection Measure cAMP levels Lysis->Detection Analysis Calculate EC50 (Agonist) & IC50/Ki (Antagonist) Detection->Analysis

Caption: Experimental workflow for validating 4-Methylhistamine activity.

G cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion Agonist 4-Methylhistamine Agonist->H4R Antagonist JNJ 7777120 Antagonist->H4R blocks ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC stimulates

Caption: H4 receptor signaling pathway in a cAMP assay.

References

A Comparative Guide to 4-Methylhistamine Dihydrochloride and Other H4 Receptor Agonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methylhistamine dihydrochloride (B599025) with other key histamine (B1213489) H4 receptor agonists. This document synthesizes experimental data on binding affinities, functional potencies, and in vivo effects to aid in the selection of appropriate research tools.

Introduction to H4 Receptor Agonists

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, playing a crucial role in inflammatory and immune responses. Its activation modulates chemotaxis, cytokine release, and other key immunological functions. Consequently, H4R has emerged as a significant target for the development of therapeutics for inflammatory disorders, allergies, and autoimmune diseases. Selective agonists are indispensable tools for elucidating the precise roles of the H4R in these processes. This guide focuses on a comparative analysis of 4-Methylhistamine dihydrochloride, a widely used H4R agonist, against other notable agonists such as VUF 8430 and Clobenpropit.

Comparative Analysis of H4 Receptor Agonists

The selection of an appropriate H4R agonist for in vitro or in vivo studies depends on its specific pharmacological properties, including its binding affinity, functional potency, and selectivity for the H4 receptor over other histamine receptor subtypes (H1R, H2R, and H3R).

Data Presentation: Binding Affinities and Functional Potencies

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of 4-Methylhistamine and other selected H4R agonists at human histamine receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of H4 Receptor Agonists at Human Histamine Receptors

CompoundhH1R (Ki, nM)hH2R (Ki, nM)hH3R (Ki, nM)hH4R (Ki, nM)
4-Methylhistamine>10,000~5,000~2,0007.0 - 50
VUF 8430InactiveInactive~1,00031.6
Clobenpropit~6,300~2,500Potent Antagonist13 - 41.7
JNJ 7777120 (Antagonist)>10,000>10,000>10,0004.5

Note: Ki values can vary between different studies and experimental conditions. "Inactive" indicates negligible affinity at tested concentrations.

Table 2: Comparative Functional Potencies (EC50/pEC50) of H4 Receptor Agonists at the Human H4 Receptor

CompoundFunctional Activity at hH4RpEC50EC50 (nM)
4-MethylhistamineFull Agonist7.4~40
VUF 8430Full Agonist7.350
ClobenpropitPartial Agonist--

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.

Signaling Pathways of the H4 Receptor

Activation of the H4 receptor initiates intracellular signaling cascades primarily through two main pathways: the Gαi/o protein-dependent pathway and the β-arrestin pathway.

Gαi/o Protein-Dependent Signaling

Upon agonist binding, the H4 receptor couples to inhibitory G proteins of the Gαi/o family. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate other downstream effectors, such as phospholipase C (PLC), leading to an increase in intracellular calcium.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist H4R Agonist H4R H4 Receptor Agonist->H4R Activation G_protein Gαi/oβγ H4R->G_protein Coupling AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Production ↓ Ca2 Ca²⁺ PLC->Ca2 Release ↑ Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response Ca2->Cellular_Response B_arrestin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist H4R Agonist H4R_P Phosphorylated H4 Receptor Agonist->H4R_P Activation & Phosphorylation B_arrestin β-Arrestin H4R_P->B_arrestin Recruitment Internalization Receptor Internalization B_arrestin->Internalization MAPK_cascade MAPK Cascade B_arrestin->MAPK_cascade Activation Signaling G-protein Independent Signaling MAPK_cascade->Signaling radioligand_binding_workflow start Start prepare Prepare reagents: - Cell membranes with H4R - [³H]-Histamine - Test compounds start->prepare incubate Incubate membranes, radioligand, and test compounds prepare->incubate filter Separate bound and free radioligand via vacuum filtration incubate->filter wash Wash filters with cold buffer filter->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

JNJ 7777120: A High-Specificity Tool for Interrogating the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective antagonist JNJ 7777120 serves as a critical tool for confirming the specific activity of agonists like 4-Methylhistamine at the histamine (B1213489) H4 receptor (H4R). Its high affinity and over 1000-fold selectivity for H4R over other histamine receptor subtypes (H1R, H2R, and H3R) make it an invaluable asset in delineating the physiological and pathological roles of this important immunomodulatory target.

This guide provides a comparative analysis of JNJ 7777120 against other H4R antagonists, supported by experimental data and detailed protocols for key assays.

Comparative Analysis of H4R Ligands

The specificity of JNJ 7777120 is best understood when compared to other common H4R ligands. The following table summarizes the binding affinities (Ki) of JNJ 7777120 and other relevant compounds for the human histamine H4 receptor.

CompoundTypeH4R Ki (nM)Selectivity over H1R, H2R, H3RReference
JNJ 7777120Antagonist4.5[1]>1000-fold[1][1]
4-MethylhistamineAgonist50[2][3]>100-fold[2][3][2][3]
ThioperamideAntagonist~8.1 (pKi)Dual H3/H4 antagonist[4]
VUF 6002AntagonistNot explicitly foundSelective H4R antagonist[5]

Functional Antagonism in Cellular Assays

JNJ 7777120 effectively antagonizes H4R-mediated cellular responses induced by agonists like 4-Methylhistamine. This is demonstrated in various functional assays, including calcium mobilization and mast cell degranulation.

AssayAgonistJNJ 7777120 IC50 (nM)Cell TypeReference
Calcium Mobilization4-MethylhistamineNot explicitly foundH4R-expressing cells
Mast Cell Degranulation4-MethylhistamineNot explicitly foundMouse bone marrow-derived mast cells[1]
Eosinophil Shape Change4-Methylhistamine-Eosinophils[6]

Experimental Protocols

To facilitate the replication and validation of these findings, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for the H4 receptor.

Materials:

  • HEK293 cells stably expressing human H4R

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • [³H]Histamine (Radioligand)

  • JNJ 7777120 or other test compounds

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293-hH4R cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Reaction: In a 96-well plate, add membrane suspension, [³H]Histamine (at a concentration near its Kd), and varying concentrations of the test compound (e.g., JNJ 7777120). For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a non-labeled H4R ligand (e.g., unlabeled histamine or JNJ 7777120).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a key signaling event downstream of H4R activation.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human H4R

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • 4-Methylhistamine (agonist)

  • JNJ 7777120 or other test compounds

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating: Seed H4R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.

  • Dye Loading: Prepare a loading solution containing Fluo-4 AM, Pluronic F-127, and optionally probenecid in HBSS. Remove the culture medium from the cells and add the dye-loading solution. Incubate for approximately 1 hour at 37°C.

  • Cell Washing: Wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Add JNJ 7777120 or other antagonists at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Record a baseline fluorescence reading.

  • Agonist Injection and Reading: Use the instrument's automated injector to add a specific concentration of 4-Methylhistamine to stimulate the cells. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the inhibitory effect of the antagonist by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the concentration-response curve.[7][8][9]

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay assesses the ability of an antagonist to inhibit agonist-induced degranulation of mast cells, a key event in allergic and inflammatory responses.

Materials:

  • Mouse bone marrow-derived mast cells (BMMCs) or a mast cell line (e.g., RBL-2H3)

  • Cell culture medium

  • Tyrode's buffer or similar physiological buffer

  • 4-Methylhistamine (agonist)

  • JNJ 7777120 or other test compounds

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)

  • Triton X-100 (for cell lysis)

  • Microplate reader

Procedure:

  • Cell Culture and Sensitization (if applicable): Culture mast cells according to standard protocols. For IgE-mediated degranulation, cells can be sensitized with IgE overnight.

  • Cell Preparation: Wash the cells and resuspend them in Tyrode's buffer.

  • Compound Incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of JNJ 7777120 or other antagonists and incubate for a specific period.

  • Cell Stimulation: Add 4-Methylhistamine to induce degranulation. Incubate for a defined time (e.g., 30 minutes) at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Enzyme Reaction: To determine the total amount of β-hexosaminidase, lyse the cells in a separate set of wells with Triton X-100. Add the supernatant and cell lysate samples to a new plate containing the pNAG substrate. Incubate to allow the enzyme to react with the substrate.

  • Stopping the Reaction and Reading: Add the stop solution to each well and measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release by dividing the amount in the supernatant by the total amount (supernatant + lysate). Determine the inhibitory effect of the antagonist by comparing the agonist-induced release in the presence and absence of the antagonist and calculate the IC50.[10][11][12][13][14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4R G_protein Gαi/βγ H4R->G_protein Activates Beta_Arrestin β-Arrestin H4R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) Agonist 4-Methylhistamine Agonist->H4R Activates Antagonist JNJ 7777120 Antagonist->H4R Blocks cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Internalization Receptor Internalization Beta_Arrestin->Internalization ERK ERK Signaling Beta_Arrestin->ERK Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (HEK293-hH4R) start->prep_membranes add_reagents Add Membranes, [³H]Histamine, & Test Compound to Plate prep_membranes->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end Calcium_Mobilization_Assay_Workflow start Start plate_cells Plate H4R-expressing Cells start->plate_cells load_dye Load Cells with Fluo-4 AM plate_cells->load_dye add_antagonist Add JNJ 7777120 load_dye->add_antagonist read_baseline Read Baseline Fluorescence add_antagonist->read_baseline add_agonist Inject 4-Methylhistamine & Read Fluorescence read_baseline->add_agonist analyze Data Analysis (IC50) add_agonist->analyze end End analyze->end

References

A Comparative Analysis of 4-Methylhistamine and Clobenpropit for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for scientists and drug development professionals on the pharmacological and functional differences between 4-Methylhistamine (B1206604) and clobenpropit (B1669187), supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of 4-Methylhistamine and clobenpropit, two critical tool compounds in histamine (B1213489) receptor research. We delve into their receptor binding affinities, functional activities, and the distinct signaling pathways they modulate. This analysis is designed to assist researchers in selecting the appropriate compound for their experimental needs and to provide a clear understanding of their respective pharmacological profiles.

At a Glance: Key Differences

Feature4-MethylhistamineClobenpropit
Primary Target Histamine H4 Receptor (H4R) AgonistHistamine H3 Receptor (H3R) Antagonist/Inverse Agonist
Selectivity High selectivity for H4R over other histamine receptor subtypes (>100-fold)Primarily targets H3R, but also shows affinity for H4R (as a partial agonist) and other receptors (e.g., 5-HT3, α2A/α2C adrenoceptors).
Mechanism of Action Activates H4R, leading to downstream signaling cascades typically involving Gαi/o proteins.Blocks or reduces the constitutive activity of H3R, leading to increased release of histamine and other neurotransmitters.
Primary Research Applications Studying the role of H4R in inflammation, immune responses, and cancer.Investigating the function of H3R in the central nervous system, including roles in cognition, wakefulness, and neurotransmitter release.

Quantitative Analysis: Receptor Binding and Functional Activity

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of 4-Methylhistamine and clobenpropit at various histamine receptors. This data is crucial for understanding the potency and selectivity of each compound.

Table 1: Binding Affinity (Ki) of 4-Methylhistamine and Clobenpropit at Human Histamine Receptors

CompoundH1R (pKi)H2R (pKi)H3R (pKi)H4R (Ki)Source(s)
4-Methylhistamine ---50 nM[1][2][3]
Clobenpropit 5.25.69.44 (human), 9.75 (rat)13 nM[4]

Table 2: Functional Activity (pEC50/EC50) of 4-Methylhistamine and Clobenpropit

CompoundReceptorActivityValueSource(s)
4-Methylhistamine hH4RAgonistpEC50 = 7.4[1][3]
hH4R (forskolin-induced CRE-β-galactosidase activity)AgonistEC50 = 39.8 nM[2]
Eosinophil shape changeAgonistEC50 = 0.36 μM[2]
Murine bone marrow mast cell migrationAgonistEC50 = 12 μM[2]
Clobenpropit hH3LRAntagonist/Inverse AgonistpEC50 = 8.07[4]

Mechanism of Action and Signaling Pathways

4-Methylhistamine and clobenpropit exert their effects through different histamine receptor subtypes, leading to distinct downstream signaling events.

4-Methylhistamine: An H4 Receptor Agonist

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor (H4R).[1][3][5][6] The H4R is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells, and plays a significant role in inflammatory and immune responses.[7] Upon binding of 4-Methylhistamine, the H4R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. H4R activation can also lead to the activation of the MAPK/ERK and PI3K/Akt signaling pathways.[8]

G_alpha_i_o_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-Methylhistamine 4-Methylhistamine H4R H4 Receptor 4-Methylhistamine->H4R Binds G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response MAPK_ERK->Cellular_Response PI3K_Akt->Cellular_Response

Figure 1. Simplified signaling pathway for 4-Methylhistamine via the H4 Receptor.

Clobenpropit: An H3 Receptor Antagonist/Inverse Agonist

Clobenpropit is a potent histamine H3 receptor (H3R) antagonist and inverse agonist.[9][10] The H3R is predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, regulating the release of various neurotransmitters including histamine, dopamine, acetylcholine, and serotonin.[11][12][13] The H3R exhibits high constitutive activity, meaning it can signal without an agonist. As an inverse agonist, clobenpropit not only blocks the action of agonists but also reduces this basal activity. By antagonizing the H3R, clobenpropit increases the synthesis and release of histamine and other neurotransmitters. The H3R is coupled to Gαi/o proteins, and its activation inhibits adenylyl cyclase.[11][14] Clobenpropit's antagonism of this receptor can therefore lead to an increase in cAMP levels.[15] Furthermore, clobenpropit has been shown to activate the PI3K/Akt pathway, which may contribute to its neuroprotective effects.[16] It's important to note that clobenpropit also acts as a partial agonist at the H4 receptor and can bind to other receptors, which may contribute to its overall pharmacological profile.[4][17]

H3R_Antagonism_by_Clobenpropit cluster_presynaptic Presynaptic Neuron Clobenpropit Clobenpropit H3R H3 Receptor (Constitutively Active) Clobenpropit->H3R Blocks G_protein Gαi/o H3R->G_protein Activates Neurotransmitter_Release Neurotransmitter Release (e.g., Histamine, Dopamine) H3R->Neurotransmitter_Release Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces

Figure 2. Mechanism of clobenpropit as an H3R antagonist/inverse agonist.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize 4-Methylhistamine and clobenpropit.

1. Radioligand Binding Assay for Histamine H4 Receptor

This protocol is a general guideline for determining the binding affinity of a compound for the H4 receptor, based on competitive displacement of a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., 4-Methylhistamine) for the human H4 receptor.

  • Materials:

    • Membranes from cells stably expressing the human H4 receptor (e.g., HEK293 or Sf9 cells).

    • Radioligand: [³H]histamine.[3]

    • Test compound: 4-Methylhistamine.

    • Non-specific binding control: High concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).

    • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Scintillation cocktail and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, radioligand, and either assay buffer (for total binding), test compound, or non-specific binding control.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 4 hours).[18]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Accumulation Assay for Histamine H3 Receptor Inverse Agonism

This protocol measures the ability of an H3R inverse agonist like clobenpropit to increase cAMP levels by inhibiting the constitutive activity of the receptor.

  • Objective: To determine the potency (EC50) of an H3R inverse agonist (e.g., clobenpropit) in a functional assay.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human H3 receptor.[19]

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[19]

    • Test compound: Clobenpropit.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[19]

  • Procedure:

    • Seed the H3R-expressing cells into 96- or 384-well plates and allow them to attach overnight.[19]

    • Prepare serial dilutions of the test compound in assay buffer.

    • Remove the culture medium and wash the cells with assay buffer.

    • Add the diluted test compounds to the wells and incubate for 15-30 minutes at 37°C.[19]

    • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the detection kit.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Cell Membranes (with H4R) B2 Incubate with [³H]histamine & Test Compound B1->B2 B3 Filter and Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Culture Cells (expressing H3R) F2 Treat with Test Compound F1->F2 F3 Lyse Cells F2->F3 F4 Measure cAMP Levels F3->F4 F5 Calculate EC50 F4->F5

Figure 3. General experimental workflows for binding and functional assays.

Conclusion

4-Methylhistamine and clobenpropit are indispensable tools for probing the histaminergic system. 4-Methylhistamine's high selectivity for the H4 receptor makes it ideal for investigating the role of this receptor in immunity and inflammation. In contrast, clobenpropit's primary action as an H3 receptor antagonist/inverse agonist provides a powerful means to study the modulation of neurotransmitter release in the central nervous system. However, researchers should remain mindful of clobenpropit's off-target activities, particularly its partial agonism at the H4 receptor, when interpreting experimental results. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is paramount for the design and interpretation of rigorous scientific research.

References

Selectivity Profiling of 4-Methylhistamine: A Comparative Guide for H1, H2, and H3 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of 4-methylhistamine (B1206604) against the histamine (B1213489) H1, H2, and H3 receptors. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decisions in research and drug development.

Introduction

4-Methylhistamine is a synthetic analog of histamine that has been instrumental in the pharmacological characterization of histamine receptor subtypes. Its selectivity for different receptor subtypes allows for the elucidation of the physiological and pathological roles mediated by each receptor. This guide focuses on its activity at the H1, H2, and H3 receptors, which are critical targets in various therapeutic areas, including allergy, gastric acid secretion, and neurological disorders.

Quantitative Selectivity Profile

The selectivity of 4-methylhistamine for histamine receptors is typically determined by comparing its binding affinities (Ki) or functional potencies (EC50 or IC50) across different receptor subtypes. The following table summarizes the available quantitative data.

Receptor SubtypeParameterValueSpecies/TissueReference
H1 Receptor -log KD3.55Guinea-pig ileum[1]
-log EC504.57Guinea-pig ileum[1]
pKi (estimated)~4.5Human (recombinant)
H2 Receptor -log KD4.27Guinea-pig ileum[1]
-log EC505.23Guinea-pig ileum[1]
pKi (estimated)~6.0Human (recombinant)
H3 Receptor pKi (estimated)< 4.5Human (recombinant)
PotencyVery LowHuman (recombinant)[2]

Note: Data from different studies may not be directly comparable due to variations in experimental conditions. The pKi values from the human recombinant source are estimated from graphical data for illustrative purposes. A significant finding is the high affinity and selectivity of 4-methylhistamine for the H4 receptor, where it acts as a potent agonist with a Ki value of approximately 7.0 nM to 50 nM.[2][3] This makes it a valuable tool for studying H4 receptor function, while its utility as a selective H2 agonist should be considered in the context of its activity at other receptors.

Histamine Receptor Signaling Pathways

The differential effects of 4-methylhistamine are a direct consequence of the distinct signaling cascades initiated by the H1, H2, and H3 receptors upon activation.

H1_Signaling_Pathway 4-Methylhistamine 4-Methylhistamine H1R H1 Receptor 4-Methylhistamine->H1R Binds Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC

H1 Receptor Signaling Pathway

H2_Signaling_Pathway 4-Methylhistamine 4-Methylhistamine H2R H2 Receptor 4-Methylhistamine->H2R Binds Gs Gαs H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA

H2 Receptor Signaling Pathway

H3_Signaling_Pathway 4-Methylhistamine 4-Methylhistamine H3R H3 Receptor 4-Methylhistamine->H3R Binds (Very Low Potency) Gi Gαi/o H3R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Neurotransmitter ↓ Neurotransmitter Release Gi->Neurotransmitter cAMP ↓ cAMP AC->cAMP

H3 Receptor Signaling Pathway

Experimental Protocols

The determination of the selectivity profile of 4-methylhistamine involves various in vitro assays. Below are representative protocols for radioligand binding and functional assays.

Radioligand Binding Assay (for H1 and H3 Receptors)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing the target receptor (e.g., H1 or H3) I1 Incubate membranes, radioligand, and 4-methylhistamine at varying concentrations P1->I1 P2 Prepare serial dilutions of 4-methylhistamine P2->I1 P3 Prepare radioligand (e.g., [³H]mepyramine for H1, [³H]Nα-methylhistamine for H3) P3->I1 S1 Separate bound from free radioligand via rapid filtration I1->S1 S2 Quantify radioactivity on filters using liquid scintillation counting S1->S2 A1 Determine IC50 value (concentration of 4-methylhistamine that displaces 50% of radioligand) S2->A1 A2 Calculate Ki value using the Cheng-Prusoff equation A1->A2

References

A Comparative In Vitro Efficacy Analysis of 4-Methylhistamine and VUF 8430

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological tools for histamine (B1213489) receptor research, particularly for the H4 receptor, 4-Methylhistamine (B1206604) and VUF 8430 have emerged as critical agonists. This guide provides a detailed in vitro comparison of their efficacy, drawing upon experimental data to inform researchers, scientists, and drug development professionals in their selection and application of these compounds.

Quantitative Efficacy and Selectivity Profile

The in vitro potency and selectivity of 4-Methylhistamine and VUF 8430 have been characterized across various histamine receptor subtypes. The following table summarizes their binding affinities (Ki) and functional potencies (EC50/pD2) from studies utilizing recombinant cell lines and isolated tissues.

CompoundReceptor SubtypeSpeciesAssay TypeKi (nM)EC50/pD2Agonist ActivityReference
4-Methylhistamine H1Guinea-pigFunctional (ileum contraction)--log EC50 = 4.57Agonist[1]
H2Guinea-pigFunctional (ileum contraction)--log EC50 = 5.23Agonist[1]
H2Human--As active as histamineAgonist[2][3]
H3HumanFunctional-Agonist at high concentrationsPartial Agonist[2][3]
H4HumanRadioligand Binding50--[4]
H4HumanFunctional (CRE-β-galactosidase)-39.8 nMFull Agonist[4]
H4Human---Full Agonist[2]
H4RatRadioligand Binding73--[5]
H4MouseRadioligand Binding55--[5]
VUF 8430 H1Human-InactiveInactive-[2][3]
H2Human-InactiveInactive-[2][3]
H3Human-Reasonable affinityFull AgonistFull Agonist[2][3]
H4HumanRadioligand BindingPotent--[6]
H4HumanFunctional--Full Agonist[2]

Summary of Findings:

  • 4-Methylhistamine demonstrates potent agonism at the H4 receptor and is often described as a selective H4 agonist.[4][7] However, it retains significant activity at the H2 receptor, being nearly as potent as histamine itself.[2][3] Its activity at the H1 receptor is considerably lower, and it only acts as a partial agonist at the H3 receptor at high concentrations.[1][2][3]

  • VUF 8430 is a potent, full agonist at the human H4 receptor.[2][6] Unlike 4-Methylhistamine, it is inactive at H1 and H2 receptors, offering a more selective profile in that regard.[2][3] However, VUF 8430 also displays reasonable affinity and full agonist activity at the H3 receptor.[2][3]

The complementary nature of these two compounds is often highlighted; 4-Methylhistamine can be used to study H4 receptor-mediated effects where H2 receptor activation is also of interest or can be blocked, while VUF 8430 is a valuable tool for investigating H4 and H3 receptor functions in the absence of H1 and H2 receptor activity.[2]

Signaling Pathways and Experimental Workflows

The histamine H4 receptor, the primary target for both compounds, is a Gαi/o-protein-coupled receptor.[8] Its activation initiates a signaling cascade that leads to various cellular responses, including chemotaxis and cytokine release.[8][9]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 4-Methylhistamine or VUF 8430 H4R H4 Receptor Agonist->H4R Binds to G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK, Akt) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Cellular_Response Modulates MAPK->Cellular_Response Leads to

H4 Receptor Signaling Pathway

The experimental workflow for comparing the in vitro efficacy of these agonists typically involves a series of standardized assays.

experimental_workflow start Start receptor_binding Radioligand Binding Assay (Determine Ki) start->receptor_binding functional_assay Functional Assay (e.g., cAMP, Ca2+ flux) (Determine EC50/pD2) start->functional_assay data_analysis Data Analysis and Comparison receptor_binding->data_analysis chemotaxis_assay Chemotaxis Assay (e.g., Boyden chamber) functional_assay->chemotaxis_assay cytokine_assay Cytokine Release Assay (e.g., ELISA) functional_assay->cytokine_assay functional_assay->data_analysis chemotaxis_assay->data_analysis cytokine_assay->data_analysis end End data_analysis->end

In Vitro Efficacy Testing Workflow

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to determine the in vitro efficacy of histamine receptor agonists. Specific details may vary between laboratories and should be optimized accordingly.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-Methylhistamine and VUF 8430 for histamine receptors.

Materials:

  • Cell membranes expressing the human histamine receptor subtype of interest (H1, H2, H3, or H4).

  • Radioligand specific for the receptor subtype (e.g., [3H]mepyramine for H1, [125I]iodoaminopotentidine for H2, [3H]Nα-methylhistamine for H3, [3H]histamine for H4).[7]

  • Test compounds: 4-Methylhistamine and VUF 8430 at various concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Filters are washed with ice-cold buffer to remove non-specific binding.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

Objective: To determine the functional potency (EC50) and efficacy of the agonists at Gαi/o-coupled receptors (H3 and H4).

Materials:

  • Intact cells expressing the histamine H3 or H4 receptor (e.g., SK-N-MC or CHO cells).[4]

  • Forskolin (B1673556) or another adenylyl cyclase activator.

  • Test compounds: 4-Methylhistamine and VUF 8430 at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cells are pre-incubated with the test compound at various concentrations for a short period.

  • Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

  • The incubation continues for a defined time (e.g., 30 minutes).

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a suitable assay kit.

  • The ability of the agonist to inhibit forskolin-induced cAMP accumulation is quantified.

  • Dose-response curves are generated, and EC50 values are calculated.

Functional Assays (Calcium Mobilization)

Objective: To determine the functional potency (EC50) of agonists at Gαq-coupled receptors (H1).

Materials:

  • Intact cells expressing the histamine H1 receptor.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2, Fluo-4).

  • Test compounds: 4-Methylhistamine and VUF 8430 at various concentrations.

  • A fluorescence plate reader or microscope.

Procedure:

  • Cells are loaded with a calcium-sensitive dye.

  • The baseline fluorescence is measured.

  • The test compound is added at various concentrations.

  • The change in intracellular calcium concentration is monitored over time by measuring the change in fluorescence.

  • Dose-response curves are constructed from the peak fluorescence response at each agonist concentration to determine the EC50 value.

References

Control Experiments for 4-Methylhistamine Dihydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methylhistamine (B1206604) dihydrochloride, a potent and selective histamine (B1213489) H4 receptor agonist, with other histamine receptor agonists. It details essential control experiments and provides supporting experimental data to aid in the design and interpretation of studies involving this compound.

Introduction to 4-Methylhistamine Dihydrochloride

4-Methylhistamine is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the histamine H4 receptor. It exhibits high affinity and selectivity for the H4 receptor over the other histamine receptor subtypes (H1, H2, and H3).[1][2] Understanding its activity in the context of other histamine receptor ligands is crucial for robust experimental design and accurate data interpretation.

Comparison of Histamine Receptor Agonists

To elucidate the specific effects of 4-Methylhistamine acting on the H4 receptor, it is essential to compare its activity with agonists that target other histamine receptors, as well as with the endogenous non-selective agonist, histamine.

Table 1: Comparison of Binding Affinities (Ki) of Histamine Receptor Agonists

CompoundPrimary TargetH1 Ki (nM)H2 Ki (nM)H3 Ki (nM)H4 Ki (nM)
4-Methylhistamine H4 Agonist >10,000>10,000>10,0007.0 - 50 [1][2]
HistamineNon-selective Agonist~27~3.8~8~3.8[2][3]
2-PyridylethylamineH1 Agonist~85,000 (EC50) [4]---
BetazoleH2 Agonist----
(R)-α-MethylhistamineH3 Agonist--~0.68 [5]-

Note: Ki values are compiled from various sources and may not be directly comparable due to different experimental conditions.

Table 2: Comparison of Functional Potencies (pEC50/EC50) of Histamine Receptor Agonists

CompoundPrimary TargetFunctional AssaypEC50 / EC50
4-Methylhistamine H4 Agonist cAMP InhibitionpEC50 = 7.4 [1]
HistamineNon-selective AgonistInositol (B14025) Phosphate Accumulation (H1)EC50 = 24 µM[6]
2-PyridylethylamineH1 AgonistInositol Phosphate AccumulationEC50 = 85 µM[4]
(R)-α-MethylhistamineH3 Agonist--
HistamineNon-selective AgonistIL-12p70 Secretion Inhibition (Monocytes)pEC50 = 6.9[7]
4-Methylhistamine H4 Agonist IL-12p70 Secretion Inhibition (Monocytes)pEC50 = 6.9 [7]

Note: pEC50 and EC50 values are from different studies and functional assays, highlighting the importance of in-house validation.

Negative Control: The Selective H4 Receptor Antagonist

To confirm that the observed effects of 4-Methylhistamine are indeed mediated by the H4 receptor, a selective antagonist should be used. JNJ 7777120 is a potent and highly selective H4 receptor antagonist.[8][9][10][11]

Table 3: Profile of the Selective H4 Receptor Antagonist JNJ 7777120

CompoundTargetKi (nM)Selectivity
JNJ 7777120H4 Antagonist4.5 [8]>1000-fold vs H1, H2, H3[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are outlines for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of 4-Methylhistamine and control compounds for histamine H1, H2, H3, and H4 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand: Use a specific radiolabeled antagonist for each receptor subtype (e.g., [3H]Mepyramine for H1, [125I]Iodoaminopotentidine for H2, [3H]Nα-methylhistamine for H3, and [3H]Histamine for H4).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (4-Methylhistamine or controls).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the functional activity of compounds on Gs or Gi/o-coupled receptors. The H4 receptor is coupled to Gi/o, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50 or pEC50) of 4-Methylhistamine and control agonists on H4 receptors.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: Plot the concentration-response curve and determine the EC50 or pEC50 value for each agonist.

  • Antagonist Control: To confirm H4 receptor-mediated effects, perform the assay in the presence of the selective H4 antagonist, JNJ 7777120.

Mast Cell Functional Assays

Mast cells are key immune cells that express the H4 receptor and are involved in inflammatory and allergic responses.

1. Chemotaxis Assay

Objective: To assess the ability of 4-Methylhistamine to induce mast cell migration.

Methodology:

  • Cell Preparation: Isolate primary mast cells (e.g., bone marrow-derived mast cells) or use a mast cell line (e.g., HMC-1).

  • Transwell Assay: Place the mast cells in the upper chamber of a Transwell plate with a porous membrane.

  • Chemoattractant: Add varying concentrations of 4-Methylhistamine or control compounds to the lower chamber.

  • Incubation: Incubate the plate to allow for cell migration through the membrane.

  • Quantification: Count the number of migrated cells in the lower chamber using a microscope or a plate reader after staining.

  • Antagonist Control: Pre-incubate mast cells with JNJ 7777120 before the assay to confirm H4 receptor-mediated chemotaxis.

2. Cytokine Release Assay

Objective: To measure the effect of 4-Methylhistamine on the release of pro-inflammatory cytokines from mast cells.

Methodology:

  • Cell Stimulation: Culture mast cells and stimulate them with varying concentrations of 4-Methylhistamine or control compounds for a defined period.

  • Supernatant Collection: Centrifuge the cell culture and collect the supernatant.

  • Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant using ELISA or a multiplex bead-based assay.

  • Data Analysis: Generate dose-response curves for cytokine release.

  • Antagonist Control: Include a condition where cells are pre-treated with JNJ 7777120 to demonstrate H4 receptor dependency.

Mandatory Visualizations

G cluster_H4 Histamine H4 Receptor Signaling cluster_H1 Histamine H1 Receptor Signaling cluster_H2 Histamine H2 Receptor Signaling cluster_H3 Histamine H3 Receptor Signaling 4-Methylhistamine 4-Methylhistamine H4R H4R 4-Methylhistamine->H4R Gi/o Gi/o H4R->Gi/o Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Inhibition Adenylyl Cyclase->cAMP Stimulation Downstream Effects Downstream Effects cAMP->Downstream Effects (e.g., Chemotaxis, Cytokine Release) 2-Pyridylethylamine 2-Pyridylethylamine H1R H1R 2-Pyridylethylamine->H1R Gq/11 Gq/11 H1R->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation IP3 & DAG->Ca2+ Release & PKC Activation Betazole Betazole H2R H2R Betazole->H2R Gs Gs H2R->Gs Gs->Adenylyl Cyclase (R)-a-Methylhistamine (R)-a-Methylhistamine H3R H3R (R)-a-Methylhistamine->H3R H3R->Gi/o

Caption: Signaling pathways of histamine receptor subtypes.

G cluster_invitro In Vitro Characterization cluster_functional Cell-Based Functional Assays Start Start Select Compounds Select Compounds: - 4-Methylhistamine - Histamine (Non-selective) - H1, H2, H3 Agonists - JNJ 7777120 (H4 Antagonist) Start->Select Compounds In Vitro Assays In Vitro Assays Select Compounds->In Vitro Assays Functional Assays Functional Assays Select Compounds->Functional Assays Receptor Binding Receptor Binding Assay (H1, H2, H3, H4) In Vitro Assays->Receptor Binding cAMP Assay cAMP Assay (H4 Receptor) In Vitro Assays->cAMP Assay Chemotaxis Mast Cell Chemotaxis Assay Functional Assays->Chemotaxis Cytokine Release Mast Cell Cytokine Release Assay Functional Assays->Cytokine Release Data Analysis & Comparison Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion Receptor Binding->Data Analysis & Comparison cAMP Assay->Data Analysis & Comparison Chemotaxis->Data Analysis & Comparison Cytokine Release->Data Analysis & Comparison

Caption: Experimental workflow for comparative analysis.

References

Assessing Commercial 4-Methylhistamine: A Comparative Guide to Purity and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and biological activity of commercially available compounds are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative assessment of commercial 4-Methylhistamine (B1206604), a potent and selective histamine (B1213489) H4 receptor agonist, summarizing key quality attributes and providing detailed experimental protocols for its evaluation.

Summary of Key Quality Parameters

The quality of commercially available 4-Methylhistamine can be assessed through two primary lenses: its chemical purity and its biological activity as a histamine H4 receptor agonist. Data compiled from publicly available Certificates of Analysis (CoA) and scientific literature are presented below to offer a comparative overview.

Purity Comparison of Commercial 4-Methylhistamine

Purity is a critical factor, as impurities can lead to off-target effects and confounding experimental results. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for assessing the purity of small molecules like 4-Methylhistamine.

SupplierStated PurityAnalytical Method
MedChemExpress99.35%[1]LCMS
Cayman Chemical≥95%[2]Not specified on product page, CoA available
Tocris BioscienceBatch-specificHPLC[3][4]
Bio-TechneBatch-specificCoA available[5]

Note: Purity values can be batch-specific. It is always recommended to request and consult the batch-specific Certificate of Analysis from the supplier.

Biological Activity Comparison: H4 Receptor Affinity and Potency

The primary biological activity of 4-Methylhistamine is its agonist effect on the histamine H4 receptor. This is typically quantified by its binding affinity (Ki) and its functional potency (EC50 or pEC50). These values can vary depending on the experimental system used (e.g., transfected cell lines vs. native cells).

ParameterReported ValueCell SystemReference
Ki 7 nMHEK-293 cells expressing human H4R[4][5]
50 nMSK-N-MC cells expressing human H4R[2][6][7][8][9]
pEC50 7.4SK-N-MC cells expressing human H4R[6][7][8]
EC50 39.8 nM (CRE-β-galactosidase activity)SK-N-MC cells expressing human H4R[2][9]

It is noteworthy that one study highlighted discrepancies in the potency of H4 receptor agonists when comparing transfected cell lines to native human monocytes, suggesting that the choice of assay system can significantly influence the observed biological activity[10].

Experimental Protocols

To enable researchers to independently verify the purity and activity of their 4-Methylhistamine samples, detailed methodologies for key experiments are provided below.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for histamine and other biogenic amines and can be optimized for 4-Methylhistamine.

Objective: To determine the purity of a 4-Methylhistamine sample by separating it from potential impurities.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

  • 4-Methylhistamine standard of known purity

  • Sample of commercial 4-Methylhistamine

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the 4-Methylhistamine standard and the commercial sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Filter the solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection: UV at 210 nm

    • Gradient: A typical gradient could be 5% B to 95% B over 20 minutes. This should be optimized to achieve good separation of the main peak from any impurity peaks.

  • Data Analysis:

    • Integrate the peak areas of the chromatograms.

    • Calculate the purity of the commercial sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Purity Assessment: ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of 4-Methylhistamine and identify any potential organic impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., D₂O or Methanol-d₄)

  • Commercial 4-Methylhistamine sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 4-Methylhistamine sample in a suitable deuterated solvent.

  • Data Acquisition: Acquire a ¹H-NMR spectrum.

  • Data Analysis:

    • Compare the obtained spectrum with a reference spectrum of 4-Methylhistamine. The chemical shifts, splitting patterns, and integration values should be consistent with the expected structure.

    • Look for any additional peaks that do not correspond to the 4-Methylhistamine structure or the solvent. The presence and integration of these peaks can indicate the level and nature of impurities.

Biological Activity Assessment: H4 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 4-Methylhistamine for the histamine H4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human H4 receptor (e.g., HEK-293 cells).

  • Radioligand, e.g., [³H]histamine.

  • Non-labeled 4-Methylhistamine (as the competitor).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation counter and vials.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled 4-Methylhistamine.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold incubation buffer.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the 4-Methylhistamine concentration.

    • Determine the IC50 value (the concentration of 4-Methylhistamine that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams are provided.

experimental_workflow_purity cluster_hplc HPLC Purity Assessment cluster_nmr NMR Structural Confirmation prep_sample_hplc Sample Preparation hplc_run HPLC Analysis prep_sample_hplc->hplc_run Inject data_analysis_hplc Data Analysis hplc_run->data_analysis_hplc Chromatogram end_purity Purity Report data_analysis_hplc->end_purity Purity (%) prep_sample_nmr Sample Preparation nmr_acq NMR Acquisition prep_sample_nmr->nmr_acq Insert data_analysis_nmr Spectral Analysis nmr_acq->data_analysis_nmr Spectrum data_analysis_nmr->end_purity Structural Confirmation start start->prep_sample_hplc start->prep_sample_nmr

Caption: Workflow for assessing the purity of 4-Methylhistamine.

signaling_pathway_h4r ligand 4-Methylhistamine receptor H4 Receptor ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits downstream Downstream Cellular Responses (e.g., Chemotaxis, Ca2+ mobilization) g_protein->downstream Initiates camp cAMP adenylyl_cyclase->camp Decreases production of

Caption: Simplified signaling pathway of the histamine H4 receptor.

Potential Impurities in 4-Methylhistamine Synthesis

Understanding the synthetic route of 4-Methylhistamine is crucial for predicting potential impurities. A common synthesis starts from 4(5)-methylimidazole, which is then subjected to a series of reactions to introduce the ethylamine (B1201723) side chain. Potential impurities could include:

  • Starting materials: Unreacted 4(5)-methylimidazole.

  • Intermediates: Incompletely reacted intermediates from the synthetic steps.

  • Byproducts: Products from side reactions, such as isomers (e.g., 2-methylhistamine (B1210631) if the starting material is not pure) or over-alkylated products.

  • Residual solvents: Solvents used during the synthesis and purification process.

The presence of these impurities can be monitored using the analytical techniques described above. A thorough characterization of any commercial 4-Methylhistamine should ideally include an assessment for these potential contaminants.

Conclusion

The selection of a commercial source for 4-Methylhistamine should be guided by a careful review of the supplier's quality control data, primarily the Certificate of Analysis. While most suppliers offer products of high purity, the biological activity can show variability depending on the assay system. Researchers are encouraged to perform their own validation of purity and activity to ensure the reliability and reproducibility of their studies. The protocols and information provided in this guide serve as a valuable resource for these essential quality assessment procedures.

References

Safety Operating Guide

Proper Disposal of 4-Methylhistamine Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Methylhistamine dihydrochloride (B599025) is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 4-Methylhistamine dihydrochloride with appropriate personal protective equipment (PPE). According to safety data sheets, this includes wearing safety glasses with side shields or goggles, protective gloves, and a lab coat.[1] If there is a risk of inhalation, especially with the powdered form, a NIOSH/MSHA-approved respirator should be used.[1] Ensure adequate ventilation in the work area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should always be in accordance with applicable regional, national, and local laws and regulations.[1] Never dispose of this chemical down the drain or in the regular trash.[2][3]

1. Waste Identification and Segregation:

  • Treat all this compound, including unused product, solutions, and contaminated materials, as hazardous chemical waste.

  • Do not mix this waste with other incompatible chemical waste streams. It is incompatible with strong oxidizing agents.[1]

2. Preparing the Waste Container:

  • Select a designated, leak-proof, and chemically compatible container for the collection of this compound waste. Plastic containers are often preferred for chemical waste.[4]

  • The container must have a secure, tight-fitting lid.[5]

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound." Ensure the label is legible and securely attached.

3. Disposal of Solid this compound:

  • Carefully transfer the solid waste into the designated hazardous waste container using a scoop or spatula.

  • Avoid creating dust during the transfer.[1] If a spill occurs, cover the powder with a plastic sheet to minimize spreading, then mechanically take it up and place it in the waste container.[1]

4. Disposal of Solutions Containing this compound:

  • Pour the solution carefully into the designated hazardous waste container.

  • Do not overfill the container; leave adequate headspace for expansion.

5. Disposal of Contaminated Labware and PPE:

  • Items such as pipette tips, gloves, and weighing papers that are contaminated with this compound should be placed in the designated solid hazardous waste container.

  • For glassware, the first rinse with a solvent should be collected and disposed of as hazardous waste.[2] Subsequent rinses of empty containers can often be disposed of normally, but institutional guidelines should be followed.[2]

6. Storage of Waste:

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[4]

  • The storage area should be away from incompatible materials.

7. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.

  • Follow their specific procedures for waste handover.

Quantitative Data Summary

ParameterGuideline
Maximum Hazardous Waste Storage A maximum of 55 gallons of hazardous waste may be stored in a satellite accumulation area.[4]
Maximum Acutely Toxic Waste Storage For "P-list" (acutely toxic) chemicals, a maximum of one quart of liquid or one kilogram of solid may be accumulated. While this compound is not explicitly listed as a P-list waste, this provides a conservative guideline for highly potent compounds.[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage and Final Disposal A Identify 4-Methylhistamine dihydrochloride Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Labeled, Compatible Hazardous Waste Container B->C G Transfer Waste to Designated Container C->G D Solid Waste (e.g., unused powder) D->G E Liquid Waste (e.g., solutions) E->G F Contaminated Materials (e.g., gloves, pipette tips) F->G H Securely Seal the Waste Container G->H I Store in Designated Satellite Accumulation Area H->I J Contact EHS for Waste Pickup I->J K Follow Institutional Handover Protocol J->K

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.